molecular formula C20H21NO4 B15543323 Fmoc-L-Val-OH-d8

Fmoc-L-Val-OH-d8

货号: B15543323
分子量: 347.4 g/mol
InChI 键: UGNIYGNGCNXHTR-CHKHYCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-L-Val-OH-d8 is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-CHKHYCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Fmoc-L-Val-OH-d8 in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated amino acid, in modern research. Its primary utility lies in the synthesis of stable isotope-labeled (SIL) peptides, which serve as invaluable internal standards for highly accurate and precise quantitative analysis in mass spectrometry-based proteomics. This guide will detail the underlying principles, experimental protocols, and data presentation associated with the use of this compound.

Core Principles: Isotopic Labeling and Quantitative Proteomics

The fundamental premise behind using this compound is the introduction of a stable, heavy isotope of hydrogen (deuterium, ²H) into a peptide of interest. This "heavy" peptide is chemically identical to its naturally occurring "light" counterpart but possesses a greater mass. This mass difference is readily distinguishable by a mass spectrometer, forming the basis for precise quantification.

This compound is a critical building block in Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise construction of a peptide with a defined sequence. By incorporating this compound at a specific position, researchers can create a heavy analog of a target peptide.

This SIL peptide is then used as an internal standard in a process often referred to as the Absolute Quantification (AQUA) strategy. A known quantity of the heavy SIL peptide is "spiked" into a complex biological sample (e.g., cell lysate, plasma). During subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), the heavy SIL peptide and its endogenous light counterpart co-elute and are detected simultaneously. By comparing the signal intensities of the heavy and light peptide peaks, the absolute quantity of the endogenous peptide in the original sample can be precisely determined.

Data Presentation: Properties of this compound

Quantitative data for this compound is crucial for its effective use in synthesizing high-quality internal standards. The following table summarizes key specifications.

PropertyValueSignificance in Research
Molecular Formula C₂₀H₁₃D₈NO₄The presence of 8 deuterium atoms results in a significant mass shift.
Molecular Weight 347.43 g/mol Increased mass compared to the non-deuterated form (339.39 g/mol ).
Isotopic Purity Typically ≥98 atom % DHigh isotopic purity is essential to minimize interference from unlabeled or partially labeled species, ensuring accurate quantification.
Mass Shift (M+8) +8 DaA clear and distinct mass difference from the light peptide, facilitating unambiguous detection by mass spectrometry.
Chemical Purity Typically ≥99%Ensures that the synthesized peptide is of high quality and free from contaminants that could interfere with analysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a stable isotope-labeled peptide using this compound and its subsequent use in a quantitative proteomics experiment.

Protocol 1: Synthesis of a Deuterated Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a hypothetical valine-containing peptide with the sequence Ala-Val-Gly, where Valine is the deuterated residue.

Materials:

  • Fmoc-Gly-Wang resin

  • This compound

  • Fmoc-L-Ala-OH

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).

  • Coupling of this compound:

    • In a separate tube, dissolve this compound (3 equivalents to the resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a ninhydrin test to confirm complete coupling (a negative result indicates success).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-L-Ala-OH: Repeat step 3 using Fmoc-L-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized d8-labeled peptide by mass spectrometry.

Protocol 2: Quantitative Analysis of a Target Peptide using the Synthesized d8-Internal Standard

This protocol describes the use of the synthesized heavy peptide for the absolute quantification of the endogenous Ala-Val-Gly peptide in a cell lysate sample.

Materials:

  • Synthesized and purified Ala-Val(d8)-Gly peptide

  • Cell lysate containing the target peptide

  • Trypsin (for protein digestion if the target is part of a larger protein)

  • Lysis buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Preparation:

    • Lyse cells to extract proteins.

    • Quantify the total protein concentration of the lysate.

    • (If the target peptide is part of a protein) Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest the proteins with trypsin overnight.

  • Spiking the Internal Standard:

    • Add a known amount of the purified Ala-Val(d8)-Gly peptide to a defined amount of the cell lysate digest.

  • LC-MS/MS Analysis:

    • Inject the spiked sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable reverse-phase chromatography gradient.

    • Set up the mass spectrometer to monitor for the precursor and fragment ions of both the light (endogenous) and heavy (d8-labeled) Ala-Val-Gly peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected fragment ions of both the light and heavy peptides.

    • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

    • Using the known concentration of the spiked heavy peptide, calculate the absolute concentration of the endogenous light peptide in the original sample.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships described in this guide.

spss_workflow start Start with Fmoc-protected amino acid on solid support deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Couple this compound (HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Deprotection and Coupling for subsequent amino acids wash2->repeat cleavage Cleave from resin and remove side-chain protecting groups (TFA cocktail) repeat->cleavage purification Purify by RP-HPLC cleavage->purification characterization Characterize by Mass Spectrometry purification->characterization end Purified d8-labeled peptide characterization->end aqua_workflow sample Biological Sample (e.g., Cell Lysate) spike Spike Heavy Peptide into Sample sample->spike heavy_peptide Known amount of This compound synthesized peptide heavy_peptide->spike digestion Protein Digestion (if necessary) spike->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis quantification Absolute Quantification of Endogenous Peptide data_analysis->quantification logical_relationship fmoc_val_d8 This compound spps Solid-Phase Peptide Synthesis (SPPS) fmoc_val_d8->spps is a building block for sil_peptide Stable Isotope-Labeled (SIL) Peptide (Heavy) spps->sil_peptide produces internal_standard Internal Standard sil_peptide->internal_standard serves as an mass_spec Quantitative Mass Spectrometry internal_standard->mass_spec enables

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated amino acid derivative crucial for various applications in proteomics, biomolecular NMR, and as an internal standard for mass spectrometry-based quantitative studies.[1][2][3] This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.

Introduction

This compound is a stable isotope-labeled form of the proteinogenic amino acid L-valine, where eight hydrogen atoms have been replaced by deuterium. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it directly applicable in solid-phase peptide synthesis (SPPS).[4][] The +8 Dalton mass shift imparted by the deuterium atoms allows for the clear differentiation of labeled from unlabeled peptides in mass spectrometry, making it an invaluable tool for quantitative proteomics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula (CD₃)₂CDCD(NH-Fmoc)COOH[1][6]
Molecular Weight 347.43 g/mol [1][2][6]
Appearance White to light yellow crystalline powder[2]
Isotopic Purity ≥98 atom % D[1][2]
Chemical Purity ≥98% (HPLC)[2]
Melting Point 143-145 °C[6]
Optical Rotation [α]₂₀/D -17° (c = 1 in DMF)[6]
Storage Conditions Refrigerated (+2°C to +8°C), desiccated, and protected from light[1][2]

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the deuteration of L-valine, followed by the protection of the amino group with an Fmoc moiety.

Step 1: Synthesis of L-Valine-d8

A common method for achieving high levels of deuteration on the aliphatic side chain of amino acids is through catalytic hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol: Catalytic Deuteration of L-Valine

  • Reaction Setup: In a pressure vessel, dissolve L-valine (1.0 eq) in D₂O containing a suitable catalyst (e.g., a supported platinum or palladium catalyst) and a basic additive such as NaOH.

  • Deuteration: Pressurize the vessel with deuterium gas (D₂) and heat the reaction mixture to an elevated temperature (e.g., 70°C) with vigorous stirring for a prolonged period (e.g., 12 hours or more) to facilitate the hydrogen-deuterium exchange.[7]

  • Work-up: After cooling, the catalyst is removed by filtration. The D₂O is then removed under reduced pressure to yield crude L-Valine-d8.

  • Purification: The crude L-Valine-d8 can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to remove any residual starting material and byproducts.

Step 2: Fmoc Protection of L-Valine-d8

The attachment of the Fmoc protecting group to the α-amino group of L-Valine-d8 is typically achieved by reacting it with an activated Fmoc derivative under basic conditions.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve L-Valine-d8 (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]

  • Addition of Fmoc Reagent: While stirring the solution at 0°C, slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane or a similar organic solvent.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours and then let it warm to room temperature and stir overnight.[4]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other byproducts. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the this compound to precipitate.

  • Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any impurities, such as unreacted starting materials or byproducts from side reactions. Recrystallization is a highly effective method for purifying Fmoc-amino acids.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility data, a suitable solvent system for the recrystallization of Fmoc-L-valine is a mixture of a good solvent (e.g., acetone, methanol, or ethanol) and a poor solvent (e.g., water or hexane).[8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Crystallization: Slowly add the "poor" solvent until the solution becomes turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmationAbsence of signals corresponding to the deuterated positions. The remaining proton signals (from the Fmoc group and any non-deuterated positions) should be consistent with the structure.
¹³C NMR Structural confirmationThe carbon signals should be consistent with the structure of Fmoc-L-Val-OH.
Mass Spectrometry (MS) Molecular weight confirmation and isotopic purityThe molecular ion peak should correspond to the calculated mass of this compound (347.43 Da). The isotopic distribution will confirm the extent of deuteration.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicates high purity. Chiral HPLC can be used to confirm the enantiomeric purity.[9]

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow L_Valine L-Valine Deuteration Catalytic Deuteration (D2O, D2, Catalyst) L_Valine->Deuteration L_Valine_d8 L-Valine-d8 Deuteration->L_Valine_d8 Fmoc_Protection Fmoc Protection (Fmoc-Cl/OSu, Base) L_Valine_d8->Fmoc_Protection Crude_Product Crude this compound Fmoc_Protection->Crude_Product

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Acetone/Hexane) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Quality Control (NMR, MS, HPLC) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Workflow for the purification and analysis of this compound.

Signaling Pathways and Applications

This compound does not directly participate in signaling pathways. However, its application in metabolic flux analysis allows researchers to trace the metabolic fate of valine. L-valine itself is a branched-chain amino acid (BCAA) that, after transamination, enters the citric acid cycle via succinyl-CoA.[10] The diagram below illustrates a simplified overview of this metabolic context.

Metabolic_Pathway Val_d8 L-Valine-d8 Transamination Transamination Val_d8->Transamination Keto_acid α-Ketoisovalerate-d7 Transamination->Keto_acid BCKDH BCKDH Complex Keto_acid->BCKDH Propionyl_CoA Propionyl-CoA-dx BCKDH->Propionyl_CoA Succinyl_CoA Succinyl-CoA-dx Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Simplified metabolic fate of L-Valine.

Conclusion

The synthesis and purification of this compound are critical processes for providing high-quality reagents for advanced research in proteomics and drug development. The methodologies outlined in this guide, when coupled with rigorous quality control, will enable the production of highly pure, isotopically labeled this compound suitable for the most demanding applications.

References

Navigating Isotopic Labeling: A Technical Guide to Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the procurement and application of Fmoc-L-Val-OH-d8, a deuterated amino acid critical for advancements in peptide chemistry, structural biology, and drug discovery. This document provides a comprehensive overview of suppliers, pricing, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent analytical applications.

Core Concepts: The Significance of Deuterium Labeling

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), in amino acids like L-Valine offers unique advantages in scientific research. The increased mass of deuterium imparts distinct physical properties that are leveraged in various analytical techniques without significantly altering the chemical reactivity of the molecule.

Key applications for deuterated amino acids include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling simplifies complex proton NMR spectra, aiding in the structural elucidation of peptides and proteins.[1][2]

  • Mass Spectrometry (MS)-Based Proteomics: Peptides synthesized with deuterated amino acids serve as ideal internal standards for accurate quantification of proteins in complex biological samples.[3][4][5] This is due to their chemical identity and co-elution with the endogenous, light counterparts, but distinct mass-to-charge (m/z) ratio.[6]

  • Pharmacokinetic Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown. This "kinetic isotope effect" is a valuable tool in drug development to enhance the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics.

Sourcing this compound: Suppliers and Pricing

The availability and cost of this compound are critical considerations for research planning and budgeting. Several reputable chemical suppliers offer this deuterated amino acid derivative. The following table summarizes key suppliers and publicly available pricing information. Please note that prices are subject to change and may vary based on quantity and institutional agreements.

SupplierProduct NumberPurityQuantityList Price (USD)
Sigma-Aldrich 61608798 atom % D, 99% (CP)1 g$2,430.00
Cambridge Isotope Laboratories, Inc. DLM-7784-PK98%0.5 g$1,133.00
Scientific Laboratory Supplies (SLS) 616087-1G98 atom % D, 99% (CP)1 g£2,020.00
Alfa Chemistry ACMA00051147--Request a Quote
Anaspec AS-61837-025-0.25 gIn Production

Note: Pricing is accurate as of late 2023 and is intended for budgetary estimation purposes. Please contact suppliers directly for current pricing and availability.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, detailed protocol for the manual synthesis of a peptide incorporating this deuterated amino acid.

Materials and Reagents:
  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

Detailed Methodology:

1. Resin Swelling and Preparation:

  • Place the desired amount of resin in the synthesis vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of Oxyma Pure (or HOBt) in DMF.
  • Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates successful coupling.

4. Washing:

  • After successful coupling, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.

7. Cleavage and Side-Chain Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry it.

8. Purification and Analysis:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final deuterated peptide are confirmed by mass spectrometry and analytical HPLC.

Visualizing the Workflow: Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Application Workflow: Quantitative Proteomics using AQUA Strategy

A primary application of peptides synthesized with this compound is in the Absolute QUantification (AQUA) of proteins. This workflow demonstrates the use of a deuterated peptide as an internal standard.

AQUA_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Biological_Sample Biological Sample (e.g., Cell Lysate) Spike_In Spike in Known Quantity of Deuterated Peptide Standard Biological_Sample->Spike_In Digestion Proteolytic Digestion (e.g., Trypsin) Spike_In->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Tandem MS (MS/MS) Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Absolute_Quantification Absolute Quantification of Target Protein Data_Analysis->Absolute_Quantification Compare Peak Areas of Light and Heavy Peptides

Caption: Workflow for absolute protein quantification (AQUA) using a deuterated peptide standard.

References

Deuterium-Labeled Valine for Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled amino acids, particularly valine, are powerful tools in modern research, offering profound insights into peptide and protein structure, function, and metabolism. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can introduce a subtle yet powerful analytical probe without significantly perturbing the biological system. This technical guide provides a comprehensive overview of the synthesis, incorporation, and application of deuterium-labeled valine in peptide synthesis. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key workflows and pathways to facilitate understanding and implementation in a laboratory setting.

Introduction to Deuterium Labeling in Peptide Science

Isotopic labeling is a fundamental technique in the study of biomolecules. Deuterium (²H), a stable isotope of hydrogen, offers unique advantages in peptide and protein research. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] This seemingly minor alteration has significant consequences for the kinetics of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[1]

Key applications of deuterium-labeled valine include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies complex NMR spectra by reducing the number of proton signals, aiding in the structural and dynamic analysis of large proteins.[1][]

  • Mass Spectrometry (MS): The mass shift introduced by deuterium allows for the accurate quantification of peptides and proteins in complex biological samples, often used as internal standards in targeted proteomics.[3][4]

  • Metabolic Studies: Deuterium-labeled valine serves as a tracer to study metabolic pathways, protein turnover rates, and metabolic flux in vivo and in vitro.[1][5]

  • Drug Development: The KIE can be strategically employed to enhance the pharmacokinetic profiles of peptide-based drugs by slowing their metabolic degradation.[1][][6]

Synthesis and Availability of Deuterium-Labeled Valine

Several methods exist for the synthesis of deuterium-labeled amino acids, including valine. These methods range from chemical synthesis to biological production.

  • Chemical Synthesis: This often involves metal-catalyzed hydrogen-deuterium (H/D) exchange reactions, where D₂O can be used as the deuterium source.[7] Direct deuteration methods on amino acids are being developed to be rapid and cost-effective.[7] Another approach involves the pyridoxal/²H₂O exchange reaction, which can be used to prepare alpha-deuterated L-valine.[8]

  • Enzymatic Methods: Enzyme-catalyzed reactions in deuterated solvents offer high positional selectivity for site-specific deuterium incorporation.[6] For instance, a dual-protein catalysis system can be used for site-selective deuteration of amino acids at the Cα and Cβ positions.[9]

  • Biological Production: Microorganisms can be cultivated in deuterated media containing D₂O or deuterated carbon sources to produce highly deuterated amino acids.[6]

Commercially, various forms of deuterium-labeled valine are available, such as D,L-Valine-d7 and L-Valine-d1, intended for use as analytical reference standards in LC-MS.[10][11] Additionally, multi-labeled versions like L-Valine-¹³C₅,¹⁵N,d₂ are also available for more complex experimental designs.[12]

Incorporation of Deuterium-Labeled Valine into Peptides

The most common method for incorporating isotopically labeled amino acids, including deuterium-labeled valine, into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS) .[3][13] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS, which is a widely used chemistry for this purpose.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Labeled Valine + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Continue Elongation Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Quality Control (MS, HPLC) Purification->Analysis NMR_Workflow Synthesis Synthesize Peptide with Deuterium-Labeled Valine Purification Purify Labeled Peptide (RP-HPLC) Synthesis->Purification Sample_Prep Prepare NMR Sample (Dissolve in appropriate buffer) Purification->Sample_Prep NMR_Acquisition Acquire NMR Data (e.g., COSY, NOESY) Sample_Prep->NMR_Acquisition Data_Processing Process NMR Spectra NMR_Acquisition->Data_Processing Spectral_Assignment Assign Resonances Data_Processing->Spectral_Assignment Structure_Calculation Calculate 3D Structure Spectral_Assignment->Structure_Calculation Dynamic_Analysis Analyze Protein Dynamics Spectral_Assignment->Dynamic_Analysis AQUA_Workflow Sample Biological Sample Spike_In Spike in Known Amount of Deuterium-Labeled Peptide Standard Sample->Spike_In Digestion Proteolytic Digestion Spike_In->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Endogenous Peptide (Ratio of Light/Heavy Signals) LC_MS->Quantification

References

An In-depth Technical Guide to Fmoc-L-Valine-d8: Applications in Proteomics and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8), a deuterated derivative of the proteinogenic amino acid valine, which is pivotal for advanced applications in proteomics, drug discovery, and biochemical research. The incorporation of stable isotopes, such as deuterium, into amino acids provides a powerful tool for the quantitative analysis of proteins and peptides by mass spectrometry. This document details the physicochemical properties of this compound, outlines its primary applications, and provides standardized experimental protocols for its use in solid-phase peptide synthesis (SPPS) and stable isotope labeling by amino acids in cell culture (SILAC).

Core Physicochemical Properties

The key distinction between this compound and its non-deuterated analog lies in the substitution of eight hydrogen atoms with deuterium, resulting in a predictable mass shift that is readily detectable by mass spectrometry. This property is fundamental to its application as an internal standard in quantitative proteomics.

PropertyThis compoundFmoc-L-Val-OH
Molecular Formula (CD3)2CDCD(NH-Fmoc)COOH[1][2][3]C20H21NO4[4][5]
Molecular Weight 347.43 g/mol [1][2][3][6][7]339.39 g/mol [4][5]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative[1][3]Fmoc-L-valine[4][5]
Appearance White to light yellow crystalline powder[8]White to light yellow crystal powder[8]
Melting Point 143-145 °C[1][3]143-145 °C[8]
Primary Application Peptide synthesis, Biomolecular NMR, Proteomics[1][2][3]Peptide synthesis[8]

Key Applications and Experimental Protocols

This compound is a versatile tool for researchers, primarily utilized in two powerful methodologies: Fmoc solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for the chemical synthesis of peptides.[5][8] The use of this compound allows for the site-specific incorporation of a heavy-labeled amino acid into a peptide sequence. These labeled peptides are invaluable as internal standards for the absolute quantification of proteins and peptides by mass spectrometry. The general workflow of Fmoc-SPPS is cyclical, involving the sequential addition of amino acids to a growing chain anchored to a solid support resin.[5][9]

spss_workflow resin Resin Support deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Start Cycle wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection (e.g., TFA Cocktail) wash2->cleavage peptide Purified Peptide cleavage->peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Detailed Experimental Protocol for Fmoc-SPPS:

  • Resin Selection and Swelling: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).[5] Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.[6]

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid (e.g., this compound) to the resin. This is typically achieved using an activating agent and a base in a suitable solvent.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[6][10] This exposes a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[6]

  • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent (e.g., HBTU, HATU).[6] The activated carboxylic acid of the incoming amino acid reacts with the free amine on the growing peptide chain to form a peptide bond.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[11]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics to determine relative protein abundance between different cell populations.[1][2] Cells are cultured in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as this compound. After several cell divisions, the heavy amino acid is fully incorporated into the proteome. By mixing protein lysates from cells grown in "light" and "heavy" media, the relative abundance of each protein can be accurately determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in a mass spectrometer.[1]

silac_workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis light_culture Population 1: 'Light' Medium (e.g., L-Valine) mix Combine Cell Lysates (1:1 Ratio) light_culture->mix heavy_culture Population 2: 'Heavy' Medium (e.g., L-Valine-d8) heavy_culture->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow.

Detailed Experimental Protocol for SILAC:

  • Media Preparation: Prepare two types of cell culture media that are identical except for the isotopic form of a specific essential amino acid (in this case, valine). The "light" medium will contain natural L-valine, while the "heavy" medium will contain L-valine-d8.

  • Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium. Allow the cells to undergo a sufficient number of divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.[7]

  • Experimental Treatment: Apply the experimental conditions of interest to one or both cell populations.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the proteins.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and then combine equal amounts of protein from the "light" and "heavy" populations.[4]

  • Protein Digestion: Digest the mixed protein sample into smaller peptides using a protease, most commonly trypsin.[4]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis: Utilize specialized software to identify the peptides and quantify the relative abundance of each protein based on the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Conclusion

This compound is an indispensable reagent for modern proteomics and peptide-based drug discovery. Its defined mass difference from the natural isotopologue enables precise and accurate quantification in complex biological samples. The experimental workflows for SPPS and SILAC, while requiring careful execution, provide powerful platforms for synthesizing labeled peptide standards and for elucidating the dynamic nature of the proteome. This guide serves as a foundational resource for researchers seeking to leverage the capabilities of stable isotope labeling in their scientific endeavors.

References

Isotopic Purity of Commercially Available Fmoc-L-Valine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available N-α-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated amino acid crucial for various applications in proteomics, structural biology, and drug development. This document summarizes the available data on its isotopic enrichment, details the standard experimental protocols for its determination, and presents a logical workflow for quality assessment.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules in which the specified hydrogen atoms have been replaced by deuterium. For this compound, the industry standard for isotopic enrichment is consistently high across major suppliers. The following table summarizes the quantitative data for commercially available this compound.

SupplierProduct NumberStated Isotopic PurityChemical Purity
Sigma-Aldrich61608798 atom % D[1]≥99% (CP)[1]
Cambridge Isotope Laboratories, Inc.DLM-7784-PK98%≥98%[2][3]
AnaspecAS-61837Not explicitly statedNot explicitly stated
Alfa ChemistryACMA00051147Not explicitly stated≥99% (CP)

Experimental Protocols for Isotopic Purity Determination

While specific internal protocols from commercial suppliers are not publicly available, the determination of isotopic purity for deuterated compounds like this compound relies on well-established analytical techniques. The two primary methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing its isotopic distribution.

Objective: To quantify the percentage of this compound molecules that are fully deuterated (M+8) and to identify the distribution of partially deuterated species.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the same solvent.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion cluster of this compound (expected monoisotopic mass of the unlabeled compound is ~339.15 g/mol ; the d8-labeled compound is ~347.20 g/mol ).

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion [M+H]⁺ or other relevant adducts.

    • Measure the intensity of the peaks corresponding to the unlabeled (M), partially deuterated (M+1 to M+7), and fully deuterated (M+8) species.

    • The isotopic purity (atom % D) is calculated based on the relative intensities of these peaks, often using software that can model and compare theoretical and observed isotopic distributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information on the location and extent of deuteration. While ¹H NMR can be used to observe the disappearance of signals, ²H NMR directly detects the deuterium nuclei.

Objective: To confirm the positions of deuteration and to estimate the isotopic enrichment by comparing the integrals of residual proton signals with a known internal standard.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

    • Add a known amount of a suitable internal standard with a resonance in a clear region of the spectrum.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify the proton signals corresponding to the valine moiety in any unlabeled or partially labeled compound. For this compound, the signals for the α-proton, β-proton, and γ-methyl protons would be expected to be significantly reduced or absent.

    • Integrate the residual proton signals and the signal of the internal standard.

    • Calculate the amount of non-deuterated or partially deuterated species relative to the total amount of the compound, which allows for the determination of the isotopic purity.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and the relationship between the key analytical techniques.

Isotopic_Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Determination cluster_data Data Interpretation cluster_result Final Result Sample This compound Prep_MS Prepare for MS Sample->Prep_MS Prep_NMR Prepare for NMR Sample->Prep_NMR MS Mass Spectrometry (HR-MS) Prep_MS->MS NMR NMR Spectroscopy Prep_NMR->NMR Data_MS Analyze Isotopic Cluster MS->Data_MS Data_NMR Analyze Residual Proton Signals NMR->Data_NMR Purity_Calc Calculate Isotopic Purity Data_MS->Purity_Calc Data_NMR->Purity_Calc Result Isotopic Purity Report Purity_Calc->Result

Caption: Workflow for Isotopic Purity Determination.

Analytical_Techniques cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Fmoc_Val_d8 This compound MS_Concept Principle Measures Mass-to-Charge Ratio Fmoc_Val_d8->MS_Concept NMR_Concept Principle Nuclear Spin in Magnetic Field Fmoc_Val_d8->NMR_Concept MS_Output Output Isotopic Distribution MS_Concept->MS_Output MS_Info Information Overall Deuteration Level MS_Output->MS_Info NMR_Output Output Chemical Shifts & Integrals NMR_Concept->NMR_Output NMR_Info Information Positional Deuteration NMR_Output->NMR_Info

Caption: Key Analytical Techniques and Their Outputs.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Fmoc-L-Val-OH-d8, a deuterated derivative of Fmoc-L-valine commonly utilized in peptide synthesis and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Physicochemical Properties

This compound is a white to off-white solid.[1] Key physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C20H13D8NO4
Molecular Weight 347.43 g/mol [2][3]
Appearance Solid[1][2][3]
Melting Point 143-145 °C[2][3]
Isotopic Purity ≥98 atom % D[2]
Assay ≥99%[2][3]

Storage Conditions

Proper storage of this compound is critical to prevent degradation and maintain its chemical purity over time. The recommended storage conditions for the solid compound and solutions are detailed below.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 3 years[1]Store in a tightly sealed container in a dry and dark place.
2-8°CShort-term storage[3][4]Ensure the container is well-sealed to prevent moisture absorption.
Room TemperatureNot recommended for long-term storage. May be suitable for shipping.[1][5][6]
In Solvent -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, hygroscopic-free solvent like DMSO for best results.[1]
-20°CUp to 1 month[1]Prone to degradation; shorter shelf-life compared to -80°C.

Handling and Safety Precautions

This compound should be handled in accordance with good laboratory practices. While it is not classified as a hazardous substance, appropriate safety measures should always be employed.[7][8][9]

3.1. Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.[8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8][9]
Respiratory Protection Not generally required for small quantities. If dust is generated, use a NIOSH-approved respirator.[7][8]

3.2. General Handling Guidelines

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Minimize dust generation during handling.[7][9]

  • Wash hands thoroughly after handling.[8][9]

3.3. Spill and Disposal

  • Small Spills: Carefully sweep up the solid material and place it in a suitable container for disposal.[7][9]

  • Large Spills: Evacuate the area and prevent dust from spreading. Collect the spilled material using appropriate tools and dispose of it as hazardous waste.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not widely published. However, a general approach to assessing the stability of this compound would involve the following steps:

4.1. General Stability Testing Protocol

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a suitable solvent (e.g., DMSO).

  • Condition Exposure: Store the aliquots under various conditions, including different temperatures (e.g., -20°C, 4°C, room temperature), light exposures (e.g., dark, ambient light, direct light), and humidity levels.

  • Time Points: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each condition.

  • Analysis: Analyze the purity and integrity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect any degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the deuteration and structural integrity.

  • Data Evaluation: Compare the analytical data from the stressed samples to a control sample stored under optimal conditions (e.g., -20°C in the dark).

Visualized Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

G cluster_storage Storage Workflow cluster_handling Handling Workflow receive Receive Compound check_seal Check Container Seal receive->check_seal storage_decision Long-term or Short-term Storage? check_seal->storage_decision long_term Store at -20°C in a dry, dark place storage_decision->long_term Long-term short_term Store at 2-8°C storage_decision->short_term Short-term log_storage Log Storage Location and Date long_term->log_storage short_term->log_storage retrieve Retrieve from Storage log_storage->retrieve For Experimental Use ppe Don Personal Protective Equipment (PPE) retrieve->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent (if required) weigh->dissolve use Use in Experiment dissolve->use dispose Dispose of Waste Properly use->dispose

Caption: Workflow for Storage and Handling of this compound.

References

An In-depth Technical Guide to Stable Isotope Labeling with Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fmoc-L-Val-OH-d8, a deuterated stable isotope-labeled amino acid, in quantitative proteomics and related research fields. This document details its chemical properties, provides in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and mass spectrometry, and presents illustrative quantitative data. Furthermore, key experimental workflows are visualized to facilitate a deeper understanding of its practical applications.

Introduction to this compound

This compound is a specialized chemical reagent used in stable isotope labeling (SIL) for mass spectrometry-based quantitative proteomics. It is a derivative of the amino acid L-valine where eight hydrogen atoms have been replaced with their heavier isotope, deuterium. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

The primary application of this compound is in the synthesis of "heavy" peptide internal standards. These standards are chemically identical to their endogenous, "light" counterparts but have a known mass shift due to the incorporated deuterium atoms. When spiked into a complex biological sample, these heavy peptides co-elute with the light peptides during liquid chromatography and are detected simultaneously by the mass spectrometer. The ratio of the signal intensities between the heavy and light peptides allows for precise and accurate quantification of the target peptide and, by extension, its parent protein.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and application in chemical synthesis.

PropertyValue
Chemical Formula C₂₀H₁₃D₈NO₄
Molecular Weight 347.43 g/mol [1]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative[1]
Isotopic Purity Typically ≥98 atom % D
Appearance White to off-white solid
Melting Point 143-145 °C
Solubility Soluble in DMF and NMP
Mass Shift (M+8) +8.050 Da (relative to Fmoc-L-Val-OH)

Quantitative Data in Stable Isotope Labeling

The use of this compound in quantitative proteomics relies on the precise mass difference it introduces into a peptide. The following tables provide illustrative data relevant to its application.

Theoretical vs. Observed Mass Shifts

Accurate mass spectrometry can detect the subtle mass difference between the deuterated and non-deuterated peptides. Table 2 provides a theoretical calculation and an expected observed mass shift for a hypothetical peptide containing one valine residue.

Peptide SequenceIsotopic LabelTheoretical Monoisotopic Mass (Da)Expected Mass Shift (Da)
Ac-Tyr-Val -Gly-Phe-Leu-NH₂None (Light)595.3187N/A
Ac-Tyr-Val-d8 -Gly-Phe-Leu-NH₂Deuterium (Heavy)603.3689+8.0502

Note: The mass shift is calculated based on the difference between the mass of 8 deuterium atoms and 8 protium atoms.

Coupling Efficiency in Solid-Phase Peptide Synthesis
Amino AcidCoupling ReagentCoupling Time (min)Estimated Coupling Efficiency (%)
Fmoc-L-Val-OHHBTU/DIEA60>99
This compoundHBTU/DIEA60>99

Note: This data is illustrative. Actual coupling efficiencies can vary based on the peptide sequence, resin, and specific coupling conditions.

Experimental Protocols

Detailed methodologies for the use of this compound in peptide synthesis and subsequent mass spectrometry analysis are provided below.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Heavy Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) in DMF.

    • Add HBTU and DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the sequence calls for valine, use the this compound solution.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized heavy peptide by mass spectrometry.

Protocol for Quantitative Mass Spectrometry Analysis

This protocol describes a typical workflow for using the synthesized heavy peptide as an internal standard for quantifying a target peptide in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized heavy peptide standard (with known concentration)

  • Trypsin (for protein digestion)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Lyse the cells or prepare the biological fluid to extract the proteins.

    • Quantify the total protein concentration of the sample.

  • Spiking of Internal Standard: Add a known amount of the purified heavy peptide standard to the protein extract.

  • Protein Digestion: Reduce and alkylate the protein sample, followed by digestion with trypsin overnight to generate peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto an RP-HPLC column coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Identify the peptide signals in the mass spectra.

    • Extract the ion chromatograms for both the light (endogenous) and heavy (internal standard) peptides.

    • Calculate the area under the curve (AUC) for both the light and heavy peptide peaks.

    • Determine the concentration of the endogenous peptide using the following formula: Concentration_light = (AUC_light / AUC_heavy) * Concentration_heavy

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes where this compound is applied.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps cluster_key Key Reagents Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS_Verification Mass Spectrometry Verification Purification->MS_Verification AA Fmoc-AA-OH d8_AA This compound

Caption: Workflow for Solid-Phase Peptide Synthesis of a deuterated peptide.

Quantitative Proteomics Workflow

Quant_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Cell Lysate) Spike Spike Heavy Peptide into Sample Biological_Sample->Spike Heavy_Peptide Heavy Peptide Standard (Known Concentration) Heavy_Peptide->Spike Digest Tryptic Digestion Spike->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Extract Ion Chromatograms) LC_MS->Data_Analysis Quantification Quantification (Light/Heavy Ratio) Data_Analysis->Quantification

Caption: Workflow for quantitative proteomics using a heavy peptide standard.

Valine Biosynthesis and Catabolism Pathway

Valine_Metabolism cluster_legend Legend Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvB, ilvN Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine L-Valine Ketoisovalerate->Valine avtA or ilvE Isobutyryl_CoA Isobutyryl-CoA Ketoisovalerate->Isobutyryl_CoA BCKDH Valine->Ketoisovalerate BCAT BCAT Branched-chain amino acid transaminase BCKDH Branched-chain α-keto acid dehydrogenase Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Metabolite Metabolite Enzyme Enzyme Key_Product Key Product

Caption: Simplified metabolic pathway of L-valine biosynthesis and catabolism.

Conclusion

This compound is a valuable tool for researchers engaged in quantitative proteomics. Its compatibility with standard Fmoc-based SPPS allows for the straightforward synthesis of heavy peptide internal standards. The significant mass shift provided by the eight deuterium atoms ensures clear differentiation from the endogenous light peptide in mass spectrometry, enabling highly accurate and precise quantification. The protocols and workflows detailed in this guide provide a solid foundation for the successful implementation of this compound in the laboratory, contributing to the advancement of research in drug development and various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-L-Val-OH-d8 into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful tool in biomedical research and drug development. The incorporation of deuterated amino acids, such as Fmoc-L-Val-OH-d8, offers a non-radioactive method for tracking peptides in biological systems, quantifying peptide-protein interactions, and elucidating metabolic pathways. The deuterium label provides a distinct mass shift for mass spectrometry (MS) analysis and can simplify complex NMR spectra, aiding in structural and dynamic studies.[1][2][3]

These application notes provide a comprehensive guide to the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided to ensure successful implementation in the laboratory.

Properties of this compound

This compound is an isotopically labeled amino acid derivative where eight hydrogen atoms in the valine side chain have been replaced with deuterium. This results in a mass increase of 8 Da compared to its non-deuterated counterpart.

PropertyValueReference
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8[4]
Molecular Formula C20H13D8NO4[4]
Molecular Weight 347.43 g/mol [4]
Isotopic Purity ≥98 atom % D[4][5]
Appearance White to off-white solid[4]
Melting Point 143-145 °C[4]
Solubility Soluble in DMF, NMP
Mass Shift +8 Da[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a generic peptide containing a d8-valine residue using Fmoc chemistry. The procedure can be adapted for automated peptide synthesizers.

3.1.1. Materials and Reagents

  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Alternatively, for sterically hindered coupling:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

3.1.2. Resin Preparation

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Swell the resin in DMF for at least 1 hour with gentle agitation.

  • Drain the DMF.

3.1.3. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3.1.4. Amino Acid Coupling

Standard Coupling Protocol:

  • Dissolve the Fmoc-amino acid (3 eq.), HOBt (or Oxyma Pure, 3 eq.) in DMF.

  • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Protocol for Coupling this compound (Sterically Hindered):

Due to the steric hindrance of the valine side chain, a more potent coupling reagent is recommended to ensure high coupling efficiency.[6][7]

  • Dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.

  • Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 4-6 hours at room temperature. A double coupling (repeating the coupling step) may be beneficial.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

3.1.5. Monitoring Coupling Efficiency

A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

3.1.6. Chain Elongation

Repeat the Fmoc deprotection (3.1.3) and amino acid coupling (3.1.4) steps for each subsequent amino acid in the peptide sequence.

3.1.7. Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

3.2.1. Materials and Equipment

  • Crude deuterated peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

3.2.2. Purification Protocol

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the peptide solution onto the preparative C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% B over 60 minutes) at a suitable flow rate.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified deuterated peptide as a white fluffy powder.

Characterization of the Deuterated Peptide

3.3.1. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the purified peptide and verify the incorporation of the d8-valine residue.

  • Expected Result: The measured mass should correspond to the theoretical mass of the peptide, including the +8 Da mass shift for each incorporated d8-valine. For example, if the non-deuterated peptide has a monoisotopic mass of 1000.5 Da, the d8-valine containing peptide will have a monoisotopic mass of 1008.5 Da.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are suitable.

3.3.2. NMR Spectroscopy

NMR spectroscopy can be used to confirm the site-specific incorporation of the deuterated valine and to study the structure and dynamics of the peptide.[2][11][12]

  • Expected Result: In the 1H NMR spectrum, the signals corresponding to the valine side-chain protons will be absent, confirming successful deuteration. 2D NMR experiments, such as COSY and TOCSY, will show a lack of correlations for the valine side chain. 2H NMR can be used to directly observe the deuterium signals. The simplification of the 1H spectrum can aid in the assignment of other residues and in NOE-based structure determination.[3]

Visualizations

cluster_SPPS_Workflow Fmoc-SPPS Workflow for d8-Valine Incorporation Resin_Prep Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection_1 Wash_1 DMF Wash Fmoc_Deprotection_1->Wash_1 Coupling Coupling of this compound (e.g., HATU/DIPEA) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Monitoring Coupling Monitoring (Kaiser Test) Wash_2->Monitoring Monitoring->Coupling Positive (Recouple) Repeat_Cycle Repeat Deprotection & Coupling Cycles Monitoring->Repeat_Cycle Negative Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization

Caption: Workflow for Fmoc-SPPS incorporating this compound.

cluster_Structure Structure of this compound Fmoc_Val_d8 Fmoc-NH Cα(D) Cβ(D)-Cγ(D)2-Cδ(D)3 COOH

Caption: Schematic of this compound structure.

cluster_Pathway Example Signaling Pathway Application cluster_Application Use of d8-Val Peptide Receptor Receptor Tyrosine Kinase Protein_A Adaptor Protein Grb2 Receptor->Protein_A Phosphorylation & Recruitment Peptide_Ligand Peptide Ligand (d8-Val) Peptide_Ligand->Receptor Binding & Dimerization Protein_B SOS Protein_A->Protein_B Ras Ras Protein_B->Ras GDP/GTP Exchange MAPK_Cascade MAPK Cascade (Raf -> Mek -> Erk) Ras->MAPK_Cascade Activation Cellular_Response Cellular Response (Proliferation, Differentiation) MAPK_Cascade->Cellular_Response App_Note The d8-Val peptide can be used as an internal standard for quantifying the binding of the natural peptide to the receptor via mass spectrometry.

Caption: A representative signaling pathway where a d8-Val peptide can be used.

References

Application Note: Fmoc-L-Val-OH-d8 for Stable Isotope Labeling in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-d8 in stable isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium-labeled amino acids, such as this compound, into peptides is a powerful technique for simplifying complex ¹H NMR spectra, aiding in structural elucidation, and studying peptide dynamics and interactions. This note will cover the principles of deuterium labeling, detailed protocols for solid-phase peptide synthesis (SPPS) using this compound, and methods for subsequent NMR analysis.

Introduction

In the field of peptide and protein NMR, spectral overlap in ¹H NMR spectra presents a significant challenge, particularly for larger molecules. Stable isotope labeling with deuterium (²H) is a widely used strategy to overcome this issue. By replacing ¹H atoms with ²H, the complexity of the ¹H NMR spectrum is significantly reduced due to the "dilution" of protons.[1][2] this compound is a deuterated amino acid building block designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The deuterium atoms on the valine side chain are non-exchangeable, providing a stable isotopic label.

The primary benefits of incorporating L-Valine-d8 into a peptide for NMR studies include:

  • Spectral Simplification: The absence of protons on the valine side chain eliminates corresponding signals from the ¹H NMR spectrum, reducing crowding and overlap.

  • Improved Resolution: Reducing the number of ¹H-¹H couplings can lead to narrower linewidths for the remaining proton signals.

  • Facilitation of Structural Studies: Simplified spectra make the assignment of remaining resonances and the interpretation of Nuclear Overhauser Effect (NOE) data more straightforward, aiding in the determination of three-dimensional structures.

  • Probing Molecular Dynamics: Deuterium labeling can be used in solid-state NMR to study the dynamics of specific residues within a peptide.

This application note provides a comprehensive guide for researchers looking to leverage the benefits of site-specific deuterium labeling using this compound.

Product Specifications

This compound is commercially available from various suppliers. Key specifications are summarized in the table below.

PropertySpecification
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8
Molecular Formula (CD₃)₂CDCD(NH-Fmoc)COOH
Molecular Weight ~347.43 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)
Appearance White to off-white solid
Melting Point 143-145 °C (lit.)
Application Peptide synthesis, suitable for bio NMR

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing L-Valine-d8

This protocol describes the manual synthesis of a model hexapeptide, Ac-Tyr-Ile-Gly-Ser-Leu-Val(d8)-NH₂, using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Standard Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative (colorless/yellow beads), drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid (Leu, Ser, Gly, Ile, Tyr) according to the peptide sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (MS).

II. NMR Sample Preparation and Analysis

Materials:

  • Purified deuterated and non-deuterated (control) peptides

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Deuterium oxide (D₂O) for locking

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide (deuterated or non-deuterated) in the phosphate buffer to a final concentration of 1-5 mM.

    • Add 5-10% D₂O to the sample for the NMR lock.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for both the deuterated and non-deuterated peptide samples under identical conditions (temperature, number of scans, etc.).

    • Acquire 2D NMR spectra (e.g., TOCSY, NOESY) as needed for resonance assignment and structural analysis.

Expected Results and Data Presentation

The incorporation of L-Valine-d8 is expected to result in the disappearance of the corresponding proton signals in the ¹H NMR spectrum. The table below illustrates hypothetical comparative data for a peptide with and without the d8-Valine label.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison

ResidueProtonNon-Labeled Peptide (ppm)d8-Labeled Peptide (ppm)
ValαH4.154.15
βH2.10N/A
γH0.95, 1.05N/A
LeuαH4.304.30
.........

N/A: Not Applicable, as these protons are replaced by deuterium.

Table 2: Coupling Efficiency of this compound

While specific data for this compound is not extensively published, the coupling efficiency of sterically hindered amino acids like valine is generally high with modern coupling reagents. A double coupling strategy is often recommended to ensure complete reaction.

Coupling Reagent CombinationTypical Coupling Efficiency
DIC/OxymaPure>99% (with double coupling)
HBTU/DIEA>99% (with double coupling)
HATU/DIEA>99.5% (often single coupling is sufficient)

Visualizations

Workflow for SPPS of a d8-Labeled Peptide

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_dVal Couple Fmoc-Val-d8-OH (DIC/Oxyma) Deprotect1->Couple_dVal Wash1 Wash (DMF/DCM) Couple_dVal->Wash1 Repeat Repeat Deprotection and Coupling Cycles Wash1->Repeat Acetylate N-terminal Acetylation Repeat->Acetylate Cleave Cleave from Resin (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze MS & NMR Analysis Purify->Analyze

Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.

Principle of Spectral Simplification by Deuteration

Spectral_Simplification cluster_0 Non-Labeled Peptide cluster_1 d8-Labeled Peptide Complex_Spectrum Complex 1H NMR Spectrum (Signal Overlap) Labeling Incorporate This compound Complex_Spectrum->Labeling SPPS Simplified_Spectrum Simplified 1H NMR Spectrum (Reduced Overlap) Labeling->Simplified_Spectrum

Caption: Conceptual diagram illustrating how deuterium labeling simplifies complex ¹H NMR spectra.

Conclusion

This compound is an invaluable tool for researchers in peptide chemistry and structural biology. Its use in SPPS allows for the site-specific introduction of a stable deuterium label, which significantly aids in the analysis of peptide structure and function by NMR spectroscopy. The protocols and information provided in this application note offer a comprehensive guide to the successful implementation of this powerful technique.

References

Application Notes and Protocols for Coupling Fmoc-L-Val-OH-d8 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of the sterically hindered, isotopically labeled amino acid, Fmoc-L-Val-OH-d8, in Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented are designed to help researchers optimize coupling efficiency while minimizing racemization, a critical consideration for the synthesis of high-purity peptides.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The stepwise addition of amino acids requires efficient and reliable coupling methods. Sterically hindered amino acids, such as valine, present a significant challenge due to slower reaction kinetics, which can lead to incomplete coupling and the formation of deletion sequences. The use of a deuterated analog, this compound, while primarily for isotopic labeling purposes in mass spectrometry-based studies, does not significantly alter the chemical reactivity but necessitates robust coupling protocols to ensure high incorporation yields.

The choice of coupling reagent is paramount for the successful incorporation of this compound. An ideal reagent should facilitate rapid amide bond formation with minimal side reactions, particularly racemization of the chiral center. This document outlines the most effective coupling reagents and provides detailed protocols for their use.

Coupling Reagents: A Comparative Overview

The selection of a coupling reagent should be based on the specific requirements of the synthesis, including the sequence context and the scale of the synthesis. For sterically hindered amino acids like Fmoc-L-Val-OH, more potent coupling reagents are generally recommended.[1] The main classes of coupling reagents used in Fmoc-SPPS are carbodiimides, phosphonium salts, and aminium/uronium salts.[2]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassReagent ExamplesActivator/AdditiveBaseAdvantagesDisadvantages
Carbodiimides DIC (Diisopropylcarbodiimide)HOBt, HOAt, OxymaPureDIPEA, NMMCost-effective, well-established.[2]Slower activation, risk of racemization without additives.[2]
Phosphonium Salts PyBOP®, PyAOP, PyBrOP(Self-activating)DIPEA, NMM, CollidineHigh coupling efficiency, low racemization.[2][3]Higher cost, byproducts can be problematic.[2]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMU(Self-activating)DIPEA, NMM, CollidineVery rapid and efficient coupling, suitable for automated synthesis.[2][4]Can cause guanylation of Arg side chains, potential for racemization with some bases.[2]

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound. Optimization of reaction times and reagent equivalencies may be necessary depending on the specific peptide sequence and resin.

Protocol 1: Standard DIC/OxymaPure Coupling

This protocol is a cost-effective method suitable for many applications, with OxymaPure offering excellent racemization suppression.[5]

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended or a double coupling can be performed.[4]

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.

Protocol 2: High-Efficiency HATU Coupling

HATU is a highly reactive uronium salt-based reagent, particularly effective for coupling sterically hindered amino acids.[4]

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Follow step 6 from Protocol 1.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

Minimizing Racemization

Racemization is a critical side reaction, especially for sterically hindered amino acids.[6] The degree of racemization is influenced by the coupling reagent, base, and reaction conditions.

Table 2: Strategies to Minimize Racemization

StrategyRecommendationRationale
Choice of Additive Use HOAt or OxymaPure with carbodiimides.These additives form active esters that are less prone to racemization than those formed with HOBt.[4]
Choice of Base Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.[2][6]Stronger, less hindered bases can increase the rate of racemization.[6]
Pre-activation Time Keep pre-activation times to a minimum, especially with highly reactive reagents.Prolonged activation can lead to the formation of oxazolone intermediates, which are prone to racemization.[7]
Temperature Control Perform couplings at room temperature. Avoid elevated temperatures unless necessary for difficult couplings.Higher temperatures can accelerate the rate of racemization.[8]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the coupling process.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle or Final Cleavage Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Activation_Pathways cluster_carbodiimide Carbodiimide Method cluster_uronium Uronium Salt Method AA1 This compound ActiveEster Active Ester AA1->ActiveEster + DIC + Oxyma DIC DIC Oxyma OxymaPure PeptideBond Peptide Bond Formation ActiveEster->PeptideBond AA2 This compound ActivatedAA Activated Amino Acid AA2->ActivatedAA + HATU + Base HATU HATU Base DIPEA/Collidine ActivatedAA->PeptideBond ResinAmine Resin-Bound Amine ResinAmine->PeptideBond

Caption: Activation pathways for this compound using different coupling reagents.

Conclusion

The successful incorporation of this compound into a peptide sequence relies on the selection of an appropriate coupling strategy. For this sterically hindered amino acid, high-potency coupling reagents such as HATU or the combination of DIC with an additive like OxymaPure are recommended to ensure high coupling efficiency and minimize the formation of deletion byproducts. Furthermore, careful consideration of the base and other reaction conditions is crucial to suppress racemization and maintain the stereochemical integrity of the final peptide product. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to synthesize high-quality, isotopically labeled peptides.

References

Application Notes and Protocols: Deprotection of the Fmoc Group from Deuterated Valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[1][2][3] The integration of deuterated amino acids, such as deuterated valine, into peptides is a key strategy in drug development to modulate metabolic stability and pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE).[4][5] This document provides detailed application notes and protocols for the deprotection of the Fmoc group from deuterated valine, including a discussion of the potential kinetic isotope effect and methods for monitoring the reaction.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton at the 9-position of the fluorenyl ring system by a base.[1][6][7] This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine base to form a stable adduct.[1][6]

Diagram of the Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Intermediate_Carbanion Intermediate Carbanion Fmoc-NH-Peptide->Intermediate_Carbanion + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate_Carbanion->Dibenzofulvene β-elimination Free_Amine_Peptide H2N-Peptide Intermediate_Carbanion->Free_Amine_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Fmoc deprotection in solid-phase peptide synthesis.

Table 1: Standard Fmoc Deprotection Reagents and Conditions

ParameterValueReference
Deprotection Reagent20-50% (v/v) Piperidine in DMF[8]
Alternative Bases1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[9]
SolventN,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)[2][3]
TemperatureRoom Temperature[10]
Reaction Time5 - 20 minutes[2][8][10]

Table 2: Reagent Quantities for Manual Fmoc Deprotection

ReagentQuantity per gram of ResinReference
20% Piperidine in DMF~10 mL[10]
DMF WashMultiple portions[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound Amino Acid

This protocol describes the standard procedure for removing the Fmoc group from an amino acid attached to a solid support.

Materials:

  • Fmoc-amino acid-loaded resin

  • 20% (v/v) piperidine in high-purity, amine-free DMF

  • High-purity DMF

  • Peptide synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-amino acid-loaded resin in DMF for at least 30 minutes in a peptide synthesis vessel.[11]

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[10]

  • Agitate the resin suspension gently at room temperature. For manual synthesis, this can be done by bubbling nitrogen through the mixture or by gentle shaking.[11]

  • Allow the deprotection reaction to proceed for an initial 2 minutes, then drain the solution.[10]

  • Add a second portion of the 20% piperidine in DMF solution and continue the agitation for an additional 5-15 minutes.[10] The total deprotection time is typically between 7 and 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10] A typical wash cycle is 5 times with DMF.[11]

  • The resin is now ready for the coupling of the next amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

  • Collected filtrate from the deprotection steps

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 20% piperidine in DMF solution (for blank)

Procedure:

  • Collect the filtrate from the deprotection steps (from Protocol 1, steps 5 and 7).

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301-312 nm.[12]

  • Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

  • Measure the absorbance of the collected filtrate. The concentration of the dibenzofulvene-piperidine adduct is proportional to the amount of Fmoc group removed.

  • A plateau in the absorbance reading over subsequent deprotection cycles indicates the completion of the reaction.

Protocol 3: Comparative Deprotection of Deuterated vs. Non-Deuterated Valine and Analysis by HPLC

This protocol is designed to investigate the potential kinetic isotope effect on the deprotection of Fmoc-deuterated valine compared to its non-deuterated counterpart.

Materials:

  • Fmoc-L-Valine loaded resin

  • Fmoc-L-Valine-(deuterated) loaded resin (e.g., Fmoc-L-Valine-d8)

  • 20% (v/v) piperidine in DMF

  • DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[13]

  • Diethylether (cold)

  • HPLC system with a C18 column

  • HPLC solvents (e.g., Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in acetonitrile)[13]

Procedure:

Part A: Time-Course Deprotection

  • Prepare two sets of identical small-scale reaction vessels, each containing the same initial amount of either Fmoc-L-Valine resin or Fmoc-L-Valine-(deuterated) resin.

  • Initiate the deprotection reaction in both sets of vessels simultaneously by adding the 20% piperidine in DMF solution.

  • At specific time points (e.g., 1, 2, 3, 5, 7, 10, 15 minutes), stop the reaction in one vessel from each set by rapidly draining the deprotection solution and washing thoroughly with DMF.

  • After stopping the reaction, cleave the amino acid from the resin using a standard cleavage cocktail for 2 hours.[13]

  • Precipitate the cleaved amino acid by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Dry the precipitate and dissolve it in a known volume of HPLC Buffer A.

Part B: HPLC Analysis

  • Inject the dissolved samples from each time point onto the HPLC system.

  • Run a gradient elution to separate the Fmoc-protected and the deprotected valine.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and 260 nm for the Fmoc group).

  • Quantify the peak areas corresponding to the Fmoc-valine and the free valine for both the deuterated and non-deuterated samples at each time point.

  • Plot the percentage of deprotection versus time for both the deuterated and non-deuterated valine. A significant difference in the initial rates would suggest a kinetic isotope effect.

Workflow for Comparative Deprotection Analysis

Comparative_Workflow cluster_0 Sample Preparation cluster_1 Time-Course Deprotection cluster_2 Cleavage & Precipitation cluster_3 Analysis Fmoc_Val_Resin Fmoc-Valine Resin Deprotection_Val Deprotection of Valine Fmoc_Val_Resin->Deprotection_Val Fmoc_dVal_Resin Fmoc-d-Valine Resin Deprotection_dVal Deprotection of d-Valine Fmoc_dVal_Resin->Deprotection_dVal Time_Points Stop at t = 1, 2, 5, 10 min Deprotection_Val->Time_Points Deprotection_dVal->Time_Points Cleavage Cleavage Time_Points->Cleavage Precipitation Precipitation Cleavage->Precipitation HPLC HPLC Analysis Precipitation->HPLC Data_Analysis Data Analysis (Rate Comparison) HPLC->Data_Analysis

Caption: Workflow for comparing deprotection rates.

Discussion on the Potential Kinetic Isotope Effect

A kinetic isotope effect (KIE) is observed when the replacement of an atom with one of its isotopes leads to a change in the reaction rate.[4] This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction.

In the context of Fmoc deprotection, the rate-determining step is generally considered to be the initial proton abstraction from the C9 position of the fluorene ring. Deuteration of the valine side chain or backbone would not be expected to have a primary KIE on this step. However, a secondary KIE is a possibility. A secondary KIE can arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs.

For deuterated valine, the presence of deuterium atoms on the side chain could subtly influence the electronic environment and vibrational energies of the molecule, which might lead to a small secondary KIE on the rate of Fmoc deprotection. However, given that the initial proton abstraction occurs on the Fmoc group itself, any effect from deuteration on the amino acid side chain is anticipated to be minimal. The experimental protocol outlined above (Protocol 3) would be necessary to determine if a measurable KIE exists for the deprotection of Fmoc-deuterated valine under standard SPPS conditions. Any observed effect would likely be small and may not necessitate a significant alteration of standard deprotection protocols.

The deprotection of the Fmoc group from deuterated valine can be achieved using standard protocols developed for non-deuterated amino acids. While a secondary kinetic isotope effect is theoretically possible, it is not expected to be significant enough to require major modifications to established procedures. Researchers should, however, be mindful of the potential for subtle rate differences and can use the provided comparative protocol to investigate this effect in their specific system. The robust nature of the Fmoc deprotection reaction ensures its applicability to the synthesis of peptides containing stable isotopes.

References

Application Notes and Protocols: Fmoc-L-Val-OH-d8 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of proteins in complex biological samples. Fmoc-L-Val-OH-d8 is a deuterated, N-terminally protected amino acid derivative designed for the synthesis of stable isotope-labeled (SIL) peptides. These labeled peptides serve as ideal internal standards for targeted quantitative proteomics, enabling precise measurement of protein expression levels, which is critical for biomarker discovery, validation, and drug development.

The core principle involves synthesizing a "heavy" version of a target peptide that is chemically identical to its endogenous, "light" counterpart but has a greater mass due to the incorporation of stable isotopes. By spiking a known concentration of the heavy peptide into a biological sample, the endogenous peptide can be accurately quantified by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. This compound, with its eight deuterium atoms, provides a significant mass shift of +8 Da, ensuring clear separation of the isotopic envelopes in the mass spectrum.

Key Applications

  • Absolute Quantification of Proteins (AQUA): Synthesizing AQUA peptides to determine the absolute concentration (e.g., fmol/µg of total protein) of a target protein.

  • Targeted Protein Quantification using Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM): Using SIL peptides as internal standards to develop highly sensitive and specific mass spectrometry-based assays for protein quantification.

  • Validation of Discovery Proteomics Data: Verifying hits from large-scale, discovery-based proteomics experiments (e.g., shotgun proteomics) with a targeted and quantitative approach.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the levels of protein therapeutics or biomarkers in response to drug treatment.

Experimental Protocols

Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide using this compound

This protocol outlines the manual synthesis of a target peptide containing a valine residue using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • For coupling this compound, follow this same procedure when the sequence calls for a valine residue.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized heavy peptide by mass spectrometry.

Protocol 2: Targeted Protein Quantification using a Heavy-Labeled Peptide Standard

This protocol describes a general workflow for quantifying a target protein in a complex mixture (e.g., cell lysate) using the synthesized heavy peptide and LC-MS/MS.

Materials:

  • Synthesized and purified heavy peptide (containing L-Val-d8)

  • Protein sample (e.g., cell lysate, plasma)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap)

Procedure:

  • Protein Extraction and Quantification: Extract total protein from your biological sample and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation:

    • Take a known amount of total protein (e.g., 50 µg).

    • Spike-in: Add a known amount of the purified heavy peptide standard to the protein sample. The amount to spike-in should be optimized to be within the linear dynamic range of the assay and ideally close to the expected abundance of the endogenous peptide.

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the sample on an LC-MS/MS system operating in a targeted mode (e.g., SRM, MRM, or PRM).

    • Develop a method that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (labeled) peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the ratio of the peak area of the endogenous light peptide to the peak area of the heavy internal standard.

    • Determine the concentration of the endogenous peptide by using the known concentration of the spiked-in heavy peptide and the calculated peak area ratio.

Data Presentation

The following table illustrates how quantitative data from a targeted proteomics experiment using a heavy-labeled valine-containing peptide could be presented.

Target ProteinPeptide SequenceEndogenous (Light) Peak AreaHeavy (d8) Peak AreaPeak Area Ratio (Light/Heavy)Amount of Heavy Spike-in (fmol)Calculated Amount of Endogenous Peptide (fmol)
Protein Kinase ATV LGGTFGK1,540,0002,100,0000.735036.5
Actin, cytoplasmic 1SYELPDGQV ITIGNER8,750,0002,250,0003.8950194.5
GAPDHLISV YENGK6,320,0002,050,0003.0850154.0

Note: The valine residue incorporating the d8 label is indicated in bold.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage & Purification (RP-HPLC) s2->s3 s4 Heavy Peptide Standard (Quantified) s3->s4 p3 Spike-in Heavy Standard s4->p3 Internal Standard p1 Biological Sample (e.g., Cell Lysate) p2 Protein Quantification (BCA) p1->p2 p2->p3 p4 Reduction, Alkylation & Tryptic Digestion p3->p4 p5 Desalting (SPE) p4->p5 a1 Targeted LC-MS/MS (SRM/MRM) p5->a1 a2 Peak Integration (Light & Heavy) a1->a2 a3 Ratio Calculation & Quantification a2->a3

Caption: Workflow for targeted protein quantification using a heavy peptide synthesized with this compound.

quant_logic cluster_ms Mass Spectrometer Signal light Endogenous 'Light' Peptide (Unknown Amount) ratio Calculate Peak Area Ratio (Light / Heavy) light->ratio heavy Spiked-in 'Heavy' Peptide (Known Amount) heavy->ratio quant Determine Absolute Amount of Light Peptide ratio->quant

Caption: Logical relationship for absolute quantification using a stable isotope-labeled internal standard.

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the deuterated amino acid, Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8). The integration of stable isotope-labeled amino acids is a critical technique in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry-based assays. This protocol outlines the chemical properties of this compound, a step-by-step synthesis workflow, and post-synthesis processing.

Properties of this compound

A thorough understanding of the physical and chemical properties of the deuterated amino acid is essential for its successful incorporation into a peptide sequence. Key properties are summarized in the table below.

PropertyValueReference
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative[1]
Linear Formula (CD3)2CDCD(NH-Fmoc)COOH[1]
Molecular Weight 347.43 g/mol [1]
Form Solid[1]
Melting Point 143-145 °C[1]
Isotopic Purity ≥98 atom % D
Chemical Purity (Assay) ≥99% (CP)[1]
Optical Activity [α]20/D -17°, c = 1 in DMF
Mass Shift M+8

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol details the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry. This procedure is based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[2][3] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin should be used.[3][4]

  • This compound and other required Fmoc-amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][5]

    • N,N-Diisopropylethylamine (DIEA)[2]

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient, especially when using modern protecting groups.

  • Precipitation Solvent: Cold diethyl ether

  • Reaction Vessel: A fritted glass reaction vessel or a polypropylene syringe with a frit.

Experimental Workflow

The overall workflow for the manual SPPS of a peptide containing this compound is depicted below.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (this compound) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 8. Washing (DCM) Final_Deprotection->Wash3 Cleavage 9. Cleavage & Side-Chain Deprotection Wash3->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation Purification 11. Purification & Analysis Precipitation->Purification

Caption: Manual SPPS workflow for peptide synthesis.

Detailed Synthesis Steps
  • Weigh out the appropriate amount of resin for a 0.1 mmol scale synthesis (e.g., ~200 mg for a resin with a loading capacity of 0.5 mmol/g).

  • Place the resin in the reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-10 minutes.[4]

  • Drain the solution.

  • Repeat the deprotection step once more for 5-10 minutes to ensure complete removal of the Fmoc group.[6]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

  • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Add DIEA (8 equivalents, 0.8 mmol) to the amino acid solution. The solution will typically turn yellow.[2]

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a successful coupling.

Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

Cleavage and Side-Chain Deprotection

The cleavage step removes the synthesized peptide from the resin and simultaneously removes any acid-labile side-chain protecting groups.

Cleavage_Process Peptide_Resin Dried Peptide-Resin Cleavage_Cocktail Add TFA-based Cleavage Cocktail Peptide_Resin->Cleavage_Cocktail Reaction Incubate 1-3 hours at Room Temperature Cleavage_Cocktail->Reaction Filtration Filter to separate resin beads Reaction->Filtration Crude_Peptide Crude Peptide in TFA Solution Filtration->Crude_Peptide

Caption: Peptide cleavage and deprotection process.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 1.5 to 3 hours at room temperature with occasional swirling.[7][8]

  • Filter the solution to separate the resin beads from the cleaved peptide solution.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates.

Peptide Precipitation and Recovery
  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide containing the deuterated valine residue can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show the expected mass shift due to the deuterium atoms, and by analytical HPLC.[9]

Summary of Reagent Quantities for 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Fmoc-Amino Acid 40.4 mmol
HATU/HBTU 3.90.39 mmol
DIEA 80.8 mmol
20% Piperidine in DMF -~5-10 mL per deprotection
Cleavage Cocktail -~2-5 mL

References

Application Notes and Protocols for Automated Synthesis of Peptides Incorporating Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the automated solid-phase peptide synthesis (SPPS) of peptides containing the deuterated amino acid, Fmoc-L-Val-OH-d8. The incorporation of stable isotopes like deuterium is a critical technique in drug development and structural biology, enabling advanced analytical studies such as quantitative mass spectrometry and detailed NMR structural analysis.[1] This document outlines the necessary materials, instrumentation, and a step-by-step protocol for the successful synthesis, cleavage, and purification of a model peptide containing deuterated valine.

Introduction to Deuterated Peptides

Deuterated peptides, where one or more hydrogen atoms are replaced by deuterium, offer significant advantages in pharmaceutical and biochemical research. The increased mass of deuterium can lead to a kinetic isotope effect, which can slow down metabolic pathways, thereby increasing the in vivo half-life of peptide drugs.[1] Furthermore, the distinct NMR signature of deuterium makes it an invaluable probe for studying peptide structure, dynamics, and interaction with binding partners.[2][3] this compound, with an isotopic purity of 98 atom % D, is a commonly used building block for these purposes.[4]

The synthesis of peptides containing valine, a β-branched and sterically hindered amino acid, presents unique challenges, often leading to incomplete coupling reactions. These difficulties are overcome by employing more potent coupling reagents and optimized reaction conditions.

Materials and Equipment

Reagents and Consumables
ReagentSupplierGrade
This compoundSigma-Aldrich≥98 atom % D, ≥99% purity (CP)[4][5]
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-amino acids (standard)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousAnhydrous
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Coupling Reagents
HBTU/HCTU or HATU/HDMCVariousPeptide Synthesis Grade
N-Hydroxybenzotriazole (HOBt)VariousPeptide Synthesis Grade
Equipment
EquipmentDescription
Automated Peptide Synthesizere.g., CEM Liberty Blue™, PTI Tribute™
High-Performance Liquid Chromatography (HPLC)Preparative and analytical scale
Mass Spectrometer (MS)ESI or MALDI-TOF
LyophilizerFor peptide drying
CentrifugeFor peptide precipitation
VortexerFor mixing
Solid Phase Extraction (SPE) ManifoldFor desalting (optional)

Experimental Protocols

This protocol describes the synthesis of a model pentapeptide, Tyr-Ala-Val(d8)-Phe-Gly-NH2, to illustrate the incorporation of this compound.

Resin Preparation and Swelling
  • Place 0.2 mmol of Rink Amide MBHA resin in a reaction vessel of the automated peptide synthesizer.

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes before the first deprotection step.

Automated Peptide Synthesis Cycle

The synthesis is performed using a standard Fmoc/tBu strategy.[6] The following steps are repeated for each amino acid coupling.

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

For standard amino acids (Gly, Phe, Ala, Tyr):

  • Prepare a solution of the Fmoc-amino acid (5 eq, 1.0 mmol), HBTU (4.9 eq, 0.98 mmol), HOBt (5 eq, 1.0 mmol), and DIEA (10 eq, 2.0 mmol) in DMF.

  • Add the activated amino acid solution to the reaction vessel.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF (3 x 5 mL).

For this compound (Sterically Hindered Coupling):

  • Prepare a solution of this compound (5 eq, 1.0 mmol), HATU (4.9 eq, 0.98 mmol), and DIEA (10 eq, 2.0 mmol) in DMF.

  • Add the activated amino acid solution to the reaction vessel.

  • Extend the coupling time to 2 hours or perform a double coupling. For double coupling, after the first 1-hour coupling, drain and wash with DMF, then add a fresh solution of activated this compound and react for another hour.

  • Wash the resin with DMF (3 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Final Deprotection and Washing
  • After the final amino acid (Tyr) is coupled, perform a final Fmoc deprotection as described in section 2.1.

  • Wash the peptide-resin with DMF (3 x 5 mL).

  • Wash with DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in vacuo.

Cleavage and Deprotection
  • Prepare the cleavage cocktail "Reagent K": TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v). This cocktail is effective for peptides containing a variety of sensitive residues.

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a sealed vessel.

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10x volume).

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Air-dry the crude peptide pellet to remove residual ether.

  • Dissolve the peptide in a minimal amount of 50% ACN/water.

  • Purify the peptide by preparative reverse-phase HPLC using a suitable gradient (e.g., 5-65% ACN in water with 0.1% TFA over 30 minutes).

  • Analyze fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the model peptide Tyr-Ala-Val(d8)-Phe-Gly-NH2.

Table 1: Synthesis Parameters

ParameterValue
Synthesis Scale0.2 mmol
ResinRink Amide MBHA
Resin Substitution0.5 mmol/g
Amino Acid Excess5 equivalents
Coupling Reagent (Standard AA)HBTU/HOBt
Coupling Reagent (Val-d8)HATU
Coupling Time (Standard AA)45 minutes
Coupling Time (Val-d8)2 hours (or 2 x 1 hour)

Table 2: Expected Yield and Purity

ParameterExpected Value
Crude Peptide Yield70-85%
Purity of Crude Peptide (by HPLC)60-75%
Final Yield after Purification30-50%
Final Purity (by HPLC)>98%

Table 3: Mass Spectrometry Data

PeptideCalculated Monoisotopic Mass (Da)Observed Mass [M+H]⁺ (Da)
Tyr-Ala-Val(d8)-Phe-Gly-NH2563.32564.33

Visualizations

Automated Peptide Synthesis Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Lyophilized Peptide Purification->FinalPeptide

Automated Fmoc-SPPS Workflow
Application Workflow: NMR Ligand Binding Assay

This diagram outlines a typical workflow for using the synthesized deuterated peptide in an NMR-based binding study.

NMR_Workflow Synth Synthesize & Purify Tyr-Ala-Val(d8)-Phe-Gly QC Quality Control (HPLC, Mass Spec) Synth->QC NMR_Free Acquire NMR Spectrum of Free Peptide QC->NMR_Free Titration Titrate Target Protein into Peptide Solution NMR_Free->Titration Target_Prep Prepare Target Protein Solution Target_Prep->Titration NMR_Bound Acquire NMR Spectra at Each Titration Point Titration->NMR_Bound Analysis Analyze Chemical Shift Perturbations (CSPs) NMR_Bound->Analysis Binding_Site Identify Binding Interface (Location of Val-d8) Analysis->Binding_Site Kd Calculate Dissociation Constant (Kd) Analysis->Kd

Workflow for NMR Binding Assay

References

Application Notes and Protocols: Fmoc-L-Val-OH-d8 in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as deuterium, into bioactive peptides offers a powerful tool for enhancing their therapeutic properties and elucidating their mechanisms of action. Deuterated peptides often exhibit improved pharmacokinetic profiles, including increased metabolic stability and longer half-lives, due to the kinetic isotope effect. Fmoc-L-Val-OH-d8, a deuterated form of the proteinogenic amino acid L-valine protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is a key building block for the solid-phase peptide synthesis (SPPS) of such enhanced bioactive peptides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a deuterated analog of the immunosuppressive drug Cyclosporin A, a well-known cyclic undecapeptide.

Case Study: Synthesis of a Deuterated Cyclosporin A Analog

Cyclosporin A is a potent immunosuppressive agent widely used to prevent organ transplant rejection and to treat autoimmune diseases. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for the activation of T-lymphocytes. Introducing deuterium at key positions, such as the L-valine residue at position 11, has been proposed to enhance its efficacy and reduce toxicity. This section outlines the synthesis of a Cyclosporin A analog where the L-valine at position 11 is replaced with its deuterated counterpart using this compound.

Physicochemical Properties of this compound

A clear understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Synonym N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8Sigma-Aldrich
Molecular Formula C₂₀H₁₃D₈NO₄Sigma-Aldrich
Molecular Weight 347.43 g/mol Sigma-Aldrich
Isotopic Purity ≥98 atom % DSigma-Aldrich
Appearance White to off-white solidSigma-Aldrich
Solubility Soluble in DMF, NMP--INVALID-LINK--
Experimental Workflow for the Synthesis of a Deuterated Cyclosporin A Analog

The synthesis of the deuterated Cyclosporin A analog is a multi-step process involving solid-phase synthesis of the linear peptide, on-resin cyclization, and subsequent cleavage and purification. The overall workflow is depicted in the following diagram.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Initial Deprotection Coupling Stepwise Fmoc-Amino Acid Coupling (including this compound) Coupling->Deprotection 3. Repeat for each amino acid SideChain_Deprotection Selective Side-Chain Deprotection Coupling->SideChain_Deprotection 4. Linear Peptide Assembled Deprotection->Coupling 2. Coupling Cycle Start Cyclization_Step Head-to-Tail Cyclization SideChain_Deprotection->Cyclization_Step 5. Cleavage Cleavage from Resin Cyclization_Step->Cleavage 6. Purification Purification (RP-HPLC) Cleavage->Purification 7. Analysis Characterization (MS, NMR) Purification->Analysis 8.

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Val-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-L-Val-OH-d8. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

While literature specifically detailing side reactions for this compound is limited, the primary side reactions are expected to be analogous to those for the non-deuterated Fmoc-L-Val-OH. The most significant of these are:

  • Diketopiperazine (DKP) Formation: This is a major side reaction, particularly when valine is the second amino acid in the sequence being coupled to a resin. It involves the intramolecular cyclization of the dipeptidyl-resin, leading to the cleavage of the N-terminal dipeptide from the resin as a cyclic diketopiperazine.[][2][3][4][5] This results in truncation of the desired peptide.

  • Racemization: Although generally low for most amino acids during coupling with standard reagents like HBTU or HATU, racemization can still occur, especially with prolonged activation times or the use of certain bases.[6][7] For valine, steric hindrance can sometimes lead to slower coupling reactions, which may increase the risk of racemization if not optimized.

  • Incomplete Coupling: The bulky side chain of valine can lead to steric hindrance, resulting in incomplete or slow coupling reactions.[] This can lead to the formation of deletion sequences (peptides missing one or more amino acid residues).

Q2: Does the deuterium labeling in this compound affect the rate or type of side reactions?

  • Primary Kinetic Isotope Effect: If the cleavage of a C-D bond is the rate-determining step of a side reaction, a primary KIE would be observed, and the reaction would be slower with the deuterated analog compared to the non-deuterated one. For instance, if the abstraction of a proton from the alpha-carbon of valine were the rate-limiting step for racemization, using the d8-labeled valine (with deuterium at the alpha-carbon) would likely decrease the rate of racemization.

  • Secondary Kinetic Isotope Effect: Deuterium substitution at positions not directly involved in bond breaking in the rate-determining step can still influence reaction rates through secondary KIEs. These effects are generally smaller than primary KIEs.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of a Low Molecular Weight Byproduct

Possible Cause: Diketopiperazine (DKP) formation. This is especially likely if your sequence has valine as the second residue from the C-terminus.

Troubleshooting Steps:

  • Sequence Modification: If possible, alter the synthesis plan to avoid having valine as the second residue.

  • Use of 2-Chlorotrityl Chloride Resin: This resin is highly sensitive to acid, allowing for cleavage of the peptide under very mild acidic conditions that leave side-chain protecting groups intact. More importantly for this issue, the steric bulk of the trityl group can hinder the back-biting reaction that leads to DKP formation.[9]

  • Dipeptide Coupling: Instead of coupling this compound to the first amino acid on the resin, couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Val-OH-d8). This bypasses the vulnerable dipeptidyl-resin stage.

  • Modification of Deprotection Conditions:

    • Use a milder base for Fmoc deprotection, such as 5% piperazine in DMF/NMP, which has been shown to reduce DKP formation compared to 20% piperidine in DMF.[4]

    • Reduce the time of exposure to the deprotection solution to the minimum required for complete Fmoc removal.

Issue 2: Appearance of a Peptide with the Same Mass but Different Retention Time in HPLC

Possible Cause: Racemization of the valine residue, leading to the formation of a diastereomeric peptide.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Minimize the pre-activation time of the this compound before adding it to the resin.

    • Use coupling reagents known for low racemization potential, such as COMU or HATU, in the presence of a base like DIPEA.

    • Avoid excessive amounts of base.

  • Choice of Base: Use a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases which can contribute to racemization.

  • Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.

Issue 3: Presence of Deletion Sequences in the Final Product

Possible Cause: Incomplete coupling of the sterically hindered this compound.

Troubleshooting Steps:

  • Double Coupling: After the initial coupling of this compound, perform a second coupling with a fresh solution of the activated amino acid.[]

  • Extended Coupling Time: Increase the coupling reaction time to allow for complete reaction. Monitor the coupling progress using a qualitative test like the Kaiser test.[]

  • Use of Potent Coupling Reagents: Employ more powerful activating reagents like HATU or HCTU.

  • Solvent Choice: Ensure good swelling of the resin. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for improving coupling efficiency in some cases.

Quantitative Data Summary

The extent of DKP formation is highly sequence-dependent. The following table summarizes representative data on DKP formation under different Fmoc deprotection conditions for a model peptide prone to this side reaction.

Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF< 4
5% PiperazineNMP< 4
2% DBU / 5% PiperazineNMPDrastically Reduced

Data adapted from a study on a DKP-prone sequence. The exact percentages can vary based on the specific peptide sequence.[4]

Experimental Protocols

Protocol 1: Kaiser Test to Monitor Coupling Completion

Objective: To qualitatively determine the presence of free primary amines on the resin, indicating incomplete coupling.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Washing solvents: DMF, ethanol.

  • Small test tube.

Procedure:

  • Take a small sample of the resin beads (1-5 mg) from the reaction vessel and place them in a small test tube.

  • Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.[]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Minimized Diketopiperazine Formation during Fmoc Deprotection

Objective: To remove the Fmoc protecting group while minimizing the risk of DKP formation.

Materials:

  • Fmoc-deprotection solution: 2% DBU and 5% piperazine in NMP.

  • Washing solvent: NMP.

Procedure:

  • Swell the peptidyl-resin in NMP.

  • Drain the solvent.

  • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

  • Allow the reaction to proceed for the required time (typically 5-15 minutes, may require optimization).

  • Drain the deprotection solution.

  • Repeat the deprotection step one more time if necessary.

  • Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents before proceeding to the next coupling step.

Visualizations

Diketopiperazine_Formation Resin Resin-NH-CHR1-CO-NH-CHR2(Val)-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection DipeptidylResin Resin-NH-CHR1-CO-NH-CHR2(Val)-H Deprotection->DipeptidylResin Liberated N-terminus IntramolecularAttack Intramolecular Nucleophilic Attack DipeptidylResin->IntramolecularAttack DKP Diketopiperazine (Cyclic Dipeptide) IntramolecularAttack->DKP Cleavage from resin TruncatedPeptide Truncated Peptide (Resin-NH-CHR1-OH) IntramolecularAttack->TruncatedPeptide Resin-bound byproduct

Caption: Mechanism of Diketopiperazine (DKP) formation during SPPS.

Troubleshooting_Low_Yield cluster_DKP DKP Formation Mitigation cluster_Coupling Incomplete Coupling Mitigation Start Low Yield of Target Peptide CheckByproducts Analyze byproducts by LC-MS Start->CheckByproducts DKP_Suspected Low MW byproduct detected? (Mass = Dipeptide) CheckByproducts->DKP_Suspected Deletion_Suspected Deletion sequences detected? (Mass = Target - AA) DKP_Suspected->Deletion_Suspected No DKP_Solution1 Use 2-Chlorotrityl resin DKP_Suspected->DKP_Solution1 Yes Coupling_Solution1 Perform double coupling Deletion_Suspected->Coupling_Solution1 Yes No_Obvious_Byproduct Other issues? (e.g., cleavage, purification) Deletion_Suspected->No_Obvious_Byproduct No DKP_Solution2 Couple as a dipeptide DKP_Solution3 Use milder deprotection (e.g., 5% Piperazine) Coupling_Solution2 Extend coupling time Coupling_Solution3 Use stronger coupling reagents (e.g., HATU)

Caption: Troubleshooting workflow for low peptide yield.

References

Technical Support Center: Optimizing Coupling Times for Deuterated Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides incorporating deuterated Fmoc-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with deuterated Fmoc-amino acids slower than with their non-deuterated counterparts?

A1: The primary reason for slower coupling times is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at or near the reaction site creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking this stronger bond requires more energy, leading to a slower reaction rate.[1] This effect is particularly pronounced in reactions where C-H bond cleavage is the rate-determining step.

Q2: What are the benefits of using deuterated amino acids in peptide synthesis?

A2: Deuterated peptides offer several advantages in drug development and research. They can exhibit enhanced pharmacokinetic profiles, increased chemical stability, and a slower rate of metabolism by liver enzymes.[1] This can lead to drugs with longer half-lives, improved efficacy, and potentially lower toxicity.[1]

Q3: Which coupling reagents are recommended for deuterated Fmoc-amino acids?

A3: While standard coupling reagents can be used, more potent activators are often preferred to overcome the slower reaction kinetics. Reagents like HATU, HCTU, and COMU are highly efficient and can help drive the coupling reaction to completion.[2] Phosphonium-based reagents such as PyBOP and PyAOP are also effective choices.[3][4] The choice of reagent may also depend on the specific amino acid and the overall peptide sequence.

Q4: Can I use the same coupling time for deuterated amino acids as I do for standard amino acids?

A4: It is generally not advisable to use the same coupling time. Due to the kinetic isotope effect, deuterated amino acids will likely require longer coupling times to achieve the same level of incorporation as their non-deuterated analogs. It is crucial to monitor the coupling reaction to ensure its completion.

Q5: How can I monitor the completion of a coupling reaction with a deuterated amino acid?

A5: Standard methods for monitoring solid-phase peptide synthesis (SPPS) can be used. The Kaiser test (ninhydrin test) is a common and effective method to detect the presence of free primary amines on the resin.[5] A negative Kaiser test indicates that the coupling reaction is complete. Other colorimetric tests, such as the TNBS test, can also be employed.[5]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Low Yield

Potential Cause Troubleshooting Step
Insufficient Coupling Time Extend the coupling reaction time. Monitor the reaction using the Kaiser test until it is negative. It is not uncommon for deuterated amino acids to require double the standard coupling time or longer.
Suboptimal Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[2] These reagents are known for their high efficiency and can help overcome the slower reaction kinetics.
Steric Hindrance For sterically hindered deuterated amino acids, consider a double coupling protocol. After the initial coupling, repeat the coupling step with fresh reagents.
Peptide Aggregation On-resin peptide aggregation can hinder coupling efficiency.[6] Consider using a different solvent system (e.g., a mixture of DMF and NMP) or incorporating "difficult sequence" protocols, such as using elevated temperatures (if your instrumentation allows).
Reagent Quality Ensure that all reagents, especially the solvent (DMF should be amine-free) and coupling reagents, are of high quality and not degraded.

Issue 2: Racemization

Potential Cause Troubleshooting Step
Prolonged Activation Time Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin.
Excessive Base Use the minimum amount of base (e.g., DIPEA or NMM) required for the coupling reaction. For amino acids prone to racemization, consider using a weaker base like sym-collidine.[2]
Choice of Coupling Reagent While potent, some coupling reagents can increase the risk of racemization. The addition of an additive like HOBt or Oxyma Pure can help to suppress this side reaction.[2][3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassKey FeaturesConsiderations
DIC/HOBt CarbodiimideCost-effective, minimizes racemization when used with HOBt.[3]Slower than aminium/uronium and phosphonium reagents. The byproduct of DCC (a related carbodiimide) is insoluble.[3]
HBTU/TBTU Aminium/UroniumFast and efficient, byproducts are soluble.[2]Can cause guanidinylation of the N-terminal amino group as a side reaction.[7]
HATU/HCTU Aminium/UroniumHighly efficient, especially for hindered couplings.[2] Based on the more reactive HOAt and 6-ClOBt esters.[4]More expensive than older reagents.
PyBOP/PyAOP PhosphoniumEfficient, less likely to cause guanidinylation side reactions compared to uronium salts.[4]Solutions in DMF have moderate stability.
COMU Aminium/UroniumHigh coupling efficiency comparable to HATU, with improved safety (incorporates Oxyma Pure instead of explosive HOBt/HOAt).[2]Relatively new compared to other reagents.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Deuterated Fmoc-Amino Acids

This protocol outlines the manual coupling of a deuterated Fmoc-amino acid onto a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Deuterated Fmoc-Amino Acid:

  • In a separate vial, dissolve the deuterated Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture. Note: The coupling time will need to be optimized. Start with at least double the time you would use for a non-deuterated amino acid and monitor for completion.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A blue color indicates incomplete coupling. Continue the reaction and re-test until the beads remain colorless or yellow.

4. Capping (Optional but Recommended for Difficult Couplings):

  • If the Kaiser test remains positive after an extended coupling time, it may be necessary to cap any unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF.

5. Final Washing:

  • After a negative Kaiser test (or after capping), wash the resin thoroughly with DMF followed by DCM to prepare for the next cycle or cleavage.

Mandatory Visualizations

Experimental_Workflow Resin 1. Start with Resin Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Deuterated Amino Acid Wash1->Couple Activate Activate Deuterated Fmoc-Amino Acid + Coupling Reagent + Base Activate->Couple Monitor 6. Monitor Reaction (Kaiser Test) Couple->Monitor Monitor->Couple Positive (Extend Time/ Recouple) Wash2 7. Wash (DMF, DCM) Monitor->Wash2 Negative Next Next Cycle or Cleavage Wash2->Next

Caption: Workflow for coupling a deuterated Fmoc-amino acid in SPPS.

Troubleshooting_Logic Start Incomplete Coupling Detected (Positive Kaiser Test) Extend Extend Coupling Time Start->Extend Retest1 Retest with Kaiser Extend->Retest1 DoubleCouple Perform Double Coupling Retest1->DoubleCouple Positive Proceed Proceed to Next Step Retest1->Proceed Negative Retest2 Retest with Kaiser DoubleCouple->Retest2 ChangeReagent Consider More Potent Coupling Reagent (e.g., HATU, COMU) Retest2->ChangeReagent Positive Retest2->Proceed Negative

Caption: Troubleshooting logic for incomplete coupling of deuterated amino acids.

References

Technical Support Center: Preventing Deuterium Back-Exchange During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize deuterium back-exchange during peptide cleavage and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it problematic in peptide analysis?

A1: Deuterium back-exchange is an undesirable process where deuterium atoms that have been incorporated into a peptide are replaced by hydrogen atoms from the surrounding aqueous environment, such as the solvent used during sample processing or analysis.[1][2] This phenomenon leads to a loss of the deuterium label, which can cause an underestimation of the initial deuterium incorporation and potentially lead to the misinterpretation of experimental results, particularly in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).[1][2]

Q2: What are the primary factors influencing the rate of deuterium back-exchange?

A2: The rate of deuterium back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange rate is catalyzed by both acid and base. The minimum rate of exchange for backbone amide hydrogens occurs at a pH of approximately 2.5 to 2.6.[2][3][4]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][3][5] Therefore, maintaining low temperatures throughout the analytical workflow is crucial.

  • Time: The longer the deuterated sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[2]

  • Chromatography Conditions: The duration of the liquid chromatography (LC) run and the composition of the mobile phase can impact the extent of back-exchange.[2][3]

Q3: How can the H-D exchange reaction be effectively stopped or "quenched"?

A3: To effectively halt the H-D exchange reaction, a process known as quenching, you must rapidly lower both the pH and the temperature of the sample.[1] This is typically achieved by adding an ice-cold quench buffer with a low pH (around 2.5) to the sample.[2] This creates conditions where the rate of exchange is at its minimum.[3][4]

Q4: Can lyophilization (freeze-drying) help prevent back-exchange?

A4: Yes, lyophilization can be an effective method to minimize back-exchange, especially for long-term storage. By removing water, the primary source of protons for back-exchange is eliminated. However, it is important to use lyophilizable buffers and to ensure the protein remains stable throughout the process.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at preventing deuterium back-exchange.

Problem 1: High levels of back-exchange observed in mass spectrometry results.

Possible CauseSolution
Suboptimal pH of quench buffer and/or LC mobile phase. Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, typically between pH 2.25 and 2.5.[2][3] Verify the pH of all solutions before use.
Elevated temperatures during sample handling and analysis. Maintain low temperatures (ideally 0°C or even sub-zero) throughout the entire workflow, from quenching to LC-MS analysis.[1][2][6][7] Pre-chill all buffers, tubes, and pipette tips.[2]
Prolonged exposure to protic solvents. Minimize the time the sample spends in aqueous solutions after quenching.[2] Use rapid chromatographic gradients and high flow rates to reduce analysis time.[3][8]
Inefficient quenching. Ensure rapid and thorough mixing of the sample with the ice-cold quench buffer.[2]

Problem 2: Poor reproducibility of back-exchange levels between runs.

Possible CauseSolution
Inconsistent timing of experimental steps. Standardize the time between the end of the labeling reaction and the quenching step for all samples. Automation can help improve timing consistency.[2]
Variations in sample preparation and handling. Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are prepared consistently.[2]
Peptide carry-over from previous injections. Implement a rigorous wash protocol for the LC system between sample injections to prevent contamination from residual peptides.[1][2]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on deuterium back-exchange.

Table 1: Effect of pH on Deuterium Recovery

pH of Quench/LC BufferAverage Deuterium Recovery (%)
2.25~90%[3]
2.50~88%[3]
2.75~85%[3]
3.00~80%[3]

Note: Data is illustrative and based on typical HDX-MS experiments. Actual values may vary depending on the peptide sequence and other experimental conditions.

Table 2: Effect of Temperature on Deuterium Recovery

Temperature (°C)Average Deuterium Recovery (%)
0High
-10Higher
-20Highest[7]
25Low

Note: Sub-zero temperatures can be achieved by using anti-freeze agents like ethylene glycol in the mobile phase.[6][7] Shortening the LC gradient by half (e.g., from 10 min to 5 min) may only result in a small reduction in back-exchange (e.g., from ~30% to 28%).[3]

Experimental Protocols

Protocol 1: Standard Quenching and Online Digestion to Minimize Back-Exchange

  • Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate buffer, pH 2.5), tubes, and pipette tips to 0°C.[2]

  • Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[2]

  • Digestion (Online): Immediately inject the quenched sample into an LC system equipped with an online protease column (e.g., immobilized pepsin) maintained at a low temperature (e.g., 0-4°C).[2][4]

  • Trapping: The digested peptides are captured on a trap column to desalt and concentrate them.

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or sub-zero).[2][4][6]

  • Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[2]

Protocol 2: Sample Preparation using Lyophilization for Storage

  • Buffer Exchange: If the protein is in a non-volatile buffer, exchange it into a volatile buffer (e.g., ammonium bicarbonate) using dialysis or a desalting column.[2]

  • Deuterium Labeling: Perform the H-D exchange reaction as required for your experiment.

  • Quenching: Quench the reaction by adding an appropriate volume of a low pH, volatile buffer (e.g., formic acid solution) to reach the desired final pH (around 2.5).

  • Freezing: Rapidly freeze the quenched protein solution in liquid nitrogen to promote the formation of small ice crystals and minimize protein denaturation.[2]

  • Lyophilization: Lyophilize the frozen sample until all the solvent is removed.

  • Storage: Store the lyophilized powder at low temperatures (e.g., -80°C) until analysis.

  • Reconstitution: For analysis, reconstitute the lyophilized powder in a pre-chilled, low pH mobile phase just before injection into the LC-MS system.

Visualizations

HDX_MS_Workflow cluster_preparation Sample Preparation cluster_exchange H-D Exchange cluster_quench_digest Quench & Digest cluster_analysis LC-MS Analysis Protein Protein in H2O D2O_Buffer D2O Labeling Buffer Protein->D2O_Buffer Initiate Labeling Labeled_Protein Deuterium-Labeled Protein Quenched_Sample Quenched Sample (Low pH, Low Temp) Labeled_Protein->Quenched_Sample Quench Reaction Digested_Peptides Digested Peptides Quenched_Sample->Digested_Peptides Online Digestion LC_Separation Rapid LC Separation (Low Temp) Digested_Peptides->LC_Separation Inject MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Elute

Caption: Standard HDX-MS workflow designed to minimize deuterium back-exchange.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_Back_Exchange High Back-Exchange Detected pH_Issue Suboptimal pH? High_Back_Exchange->pH_Issue Temp_Issue Temperature too high? High_Back_Exchange->Temp_Issue Time_Issue Analysis time too long? High_Back_Exchange->Time_Issue Adjust_pH Verify & Adjust pH to ~2.5 pH_Issue->Adjust_pH Yes Lower_Temp Maintain 0°C or sub-zero Temp_Issue->Lower_Temp Yes Shorten_Time Use rapid LC gradients Time_Issue->Shorten_Time Yes

Caption: Troubleshooting logic for addressing common causes of high back-exchange.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the synthesis of peptides containing Fmoc-L-Val-OH-d8. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS), particularly concerning peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[1][2] This self-association can lead to the formation of stable secondary structures, such as β-sheets.[2] Hydrophobic sequences, especially those containing bulky amino acids like Valine, are particularly prone to aggregation as the non-polar side chains tend to associate, which drives the peptide chains closer together and facilitates hydrogen bond formation.[2][3] This aggregation can result in poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection reactions, ultimately lowering the yield and purity of the final peptide.[2]

Q2: Are peptides containing this compound more prone to aggregation?

A2: While the replacement of hydrogen with deuterium in this compound primarily serves to create a heavier, stable isotope-labeled version of the amino acid for applications like enhancing metabolic stability or for use in NMR studies, the fundamental physicochemical properties that contribute to aggregation remain.[4][5] Valine itself is a β-branched and hydrophobic amino acid, which is known to promote peptide aggregation.[2] Therefore, peptides containing this compound are expected to exhibit similar or potentially slightly altered aggregation tendencies compared to their non-deuterated counterparts due to the inherent properties of the valine residue. The principles and troubleshooting strategies for managing aggregation in hydrophobic peptides are directly applicable.

Q3: How can I detect peptide aggregation during synthesis?

A3: Several indicators can signal on-resin peptide aggregation during synthesis:

  • Visual Inspection: A noticeable shrinking or clumping of the resin beads is a strong physical indicator of aggregation.[2]

  • Poor Swelling: The peptide-resin may fail to swell adequately in the synthesis solvent.[1]

  • Incomplete Reactions: Slow or incomplete Fmoc deprotection and amino acid coupling reactions, which can be monitored using tests like the Kaiser test.[1] However, be aware that in cases of severe aggregation, the N-terminus of the peptide may become inaccessible, leading to false-negative results with the Kaiser test.[2]

  • Continuous Flow UV Monitoring: In automated continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak observed by the UV detector can indicate aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing this compound and other hydrophobic residues.

ProblemPotential CauseRecommended Solutions
Low crude peptide yield and purity Incomplete coupling and/or deprotection due to peptide aggregation.[2]- Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[2] - Optimize Synthesis Conditions: Switch to a more effective solvent, increase coupling temperature, or use microwave assistance.[1][2] - Use Chaotropic Salts: Add salts like LiCl or KSCN to disrupt hydrogen bonding.[1]
Resin shrinking or clumping On-resin peptide aggregation leading to poor solvation.[2]- Change Solvent System: Switch from DMF to NMP or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100).[1] - Sonication: Apply sonication to the reaction vessel to help break up aggregates.[1] - Choose a Different Resin: Utilize a resin with better swelling properties, such as a PEG-based resin (e.g., NovaPEG, TentaGel).[1]
Incomplete Fmoc-deprotection Aggregation preventing the piperidine solution from accessing the Fmoc group.[2]- Extended Deprotection Time: Increase the duration of the deprotection step.[2] - Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution.[1][6]
Incomplete coupling reaction Steric hindrance and aggregation preventing the activated amino acid from reaching the N-terminus.- Double Coupling: Repeat the coupling step to ensure complete reaction. - Higher Temperature Coupling: Perform the coupling at an elevated temperature.[1] - Use a More Potent Coupling Reagent: Switch to a stronger activating agent like HATU or PyBOP.
Crude peptide is insoluble after cleavage The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents.[2]- Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification.[2] - Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[2]
Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

Objective: To disrupt the secondary structures formed by intermolecular hydrogen bonding.

Procedure:

  • Before the coupling step, wash the resin with a solution of a chaotropic salt.

  • Prepare a 0.8 M solution of NaClO₄ or LiCl, or a 4 M solution of KSCN in DMF.

  • Add this solution to the reaction vessel and agitate for 15-30 minutes.

  • Drain the salt solution and wash the resin thoroughly with DMF to remove any residual salt.

  • Proceed with the standard coupling protocol.

  • Alternatively, the chaotropic salt can be added directly to the coupling mixture.

Protocol 2: Incorporation of Pseudoproline Dipeptides

Objective: To introduce a "kink" in the peptide backbone to disrupt the formation of β-sheets.

Procedure:

  • Identify a Ser, Thr, or Cys residue in your peptide sequence that can be substituted.

  • In place of coupling the preceding amino acid (Xaa) and then the Ser/Thr/Cys, use a pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.[2]

  • Swell the resin in the synthesis solvent (e.g., DMF or NMP).

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Dissolve the pseudoproline dipeptide (typically a 5-fold excess) and a suitable coupling agent (e.g., HATU) in the synthesis solvent.[2]

  • Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.[2]

  • Wash the resin and continue with the synthesis.

  • The native peptide sequence is regenerated during the final TFA cleavage.

Protocol 3: Use of Dmb/Hmb Backbone Protection

Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.[2]

Procedure:

  • For sequences containing Gly, which can promote β-sheet packing, consider using a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid.[2]

  • It is recommended to use a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide to avoid difficult acylation of the secondary amine on the resin.[2]

  • Swell and deprotect the resin as in standard SPPS.

  • Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide using a standard coupling protocol (e.g., with HATU/DIPEA).[2]

  • Wash the resin.

  • Continue with the standard SPPS cycles for the remaining amino acids. The bulky Dmb group will disrupt secondary structure formation.[2]

  • The Dmb group is labile to TFA and will be removed during the final cleavage step. It is recommended to add a scavenger like triisopropylsilane (TIS) to the cleavage cocktail.[2]

Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis cluster_troubleshooting Troubleshooting Strategies start Start SPPS with This compound monitor Monitor for Aggregation (Resin Swelling, Kaiser Test) start->monitor synthesis_ok Continue Synthesis monitor->synthesis_ok No aggregation_detected Aggregation Detected monitor->aggregation_detected Yes end Successful Peptide Synthesis synthesis_ok->end strategy1 Change Solvent (e.g., NMP, Magic Mixture) aggregation_detected->strategy1 strategy2 Increase Coupling Temp. / Microwave aggregation_detected->strategy2 strategy3 Use Chaotropic Salts (LiCl, KSCN) aggregation_detected->strategy3 strategy4 Incorporate Structure-Breakers (Pseudoproline, Dmb/Hmb) aggregation_detected->strategy4 strategy1->monitor strategy2->monitor strategy3->monitor strategy4->monitor

Caption: A workflow for troubleshooting peptide aggregation.

Aggregation_Disruption cluster_problem Problem: Aggregation cluster_solution Solution: Structure-Breaking Residues peptide1 Peptide Chain 1 h_bond Intermolecular H-Bonds peptide2 Peptide Chain 2 peptide3 Peptide Chain 3 psp Pseudoproline (Introduces Kink) h_bond->psp disrupted by dmb Dmb/Hmb (Backbone Protection) h_bond->dmb disrupted by disrupted_peptide Disrupted Secondary Structure (Improved Solvation) psp->disrupted_peptide dmb->disrupted_peptide

Caption: Mechanism of aggregation disruption.

References

Purification challenges of peptides synthesized with Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides synthesized using Fmoc-L-Val-OH-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of the standard Fmoc-protected amino acid, L-valine. In this molecule, eight hydrogen (H) atoms on the valine side chain have been replaced with deuterium (D), a stable heavy isotope of hydrogen. This isotopic labeling is a powerful tool used in various research applications.[1] Deuterated peptides offer enhanced pharmacokinetic profiles, increased chemical stability, and a slower rate of metabolism by liver enzymes, which can be advantageous in drug development.[2] They are also invaluable in structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards for mass spectrometry-based quantitative analysis.

Q2: What are the primary purification challenges associated with peptides containing Val-d8?

Peptides incorporating L-Valine, including its deuterated form, are often difficult to purify due to two main reasons:

  • Hydrophobicity and Aggregation: Valine is a highly hydrophobic amino acid.[3] Peptide sequences rich in valine are prone to self-association and aggregation through hydrogen bonding and hydrophobic interactions.[4][5] This aggregation can lead to poor solubility, incomplete synthesis, and significant challenges during HPLC purification, often resulting in broad or tailing peaks.[4][6]

  • Solubility Issues: The inherent hydrophobicity can make the crude peptide difficult to dissolve in standard aqueous buffers used for reversed-phase HPLC.[3][7] Finding a suitable solvent system that maintains peptide solubility without compromising chromatographic separation is a critical challenge.

Q3: How does deuterium labeling (d8) affect HPLC purification compared to a non-deuterated equivalent?

The effect is generally subtle but can be noticeable. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[8] This can lead to minor differences in the peptide's polarity and intermolecular interactions, a phenomenon known as the kinetic isotope effect.[8] In reversed-phase HPLC, this may result in a slight shift in retention time for the deuterated peptide compared to its non-deuterated counterpart. The direction and magnitude of the shift depend on the specific sequence and chromatographic conditions, but it is a factor to consider when analyzing chromatograms.

Q4: What causes the formation of deletion sequences (e.g., missing Val-d8), and how can I separate them?

Deletion sequences arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[9][10] Aggregation of the growing peptide chain on the resin is a common cause, as it can hinder the access of reagents.[4] Separating a Val-d8 deletion sequence from the target peptide can be very difficult because the two molecules have very similar hydrophobicity. The best approach is to use a very shallow, optimized HPLC gradient to maximize resolution. In some cases, using a different column stationary phase (e.g., C8 instead of C18) or an alternative purification technique may be necessary.[9][11]

Troubleshooting Guide

Problem 1: Poor Solubility of Crude Peptide
  • Possible Cause: The peptide has a high content of hydrophobic residues (Val-d8), leading to aggregation and low solubility in aqueous solutions.[3][4]

  • Suggested Solution:

    • Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as DMSO, DMF, or acetonitrile, before diluting with the aqueous mobile phase (e.g., water with 0.1% TFA).[3]

    • Use of Chaotropic Agents: For peptides that are extremely difficult to dissolve, consider using chaotropic agents like guanidine hydrochloride (GuHCl) or urea in the initial solubilization step. Note that these must be compatible with your HPLC system and may require a desalting step post-purification.

    • pH Adjustment: Test the solubility at different pH values. Basic peptides are often more soluble in acidic solutions (e.g., 10% acetic acid), while acidic peptides may dissolve better in basic solutions (e.g., 0.1% ammonium hydroxide).[3]

Problem 2: Broad, Tailing, or Split Peaks in RP-HPLC
  • Possible Cause 1: On-column aggregation. The peptide is soluble in the initial solvent but aggregates on the column as the mobile phase composition changes.[6]

  • Suggested Solution 1:

    • Elevated Temperature: Perform the purification at a higher temperature (e.g., 40-60°C). Increased temperature can disrupt hydrogen bonds and hydrophobic interactions, reducing aggregation and improving peak shape.

    • Modify Mobile Phase: Increase the percentage of organic solvent in the initial conditions or add a small amount of isopropanol or n-propanol to the mobile phase to enhance solubility.

  • Possible Cause 2: Poor sample solubility in the mobile phase.

  • Suggested Solution 2: Before injecting a large sample, perform a small analytical run. Ensure the peptide is fully dissolved in the injection solvent. If precipitation is observed upon dilution with the initial mobile phase, adjust the solvent composition.

  • Possible Cause 3: Secondary interactions with the silica backbone of the column.

  • Suggested Solution 3: Ensure an adequate concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA), is present in both mobile phases (typically 0.1%).[12] This masks residual silanol groups on the stationary phase and improves peak symmetry.

Problem 3: Co-elution of Impurities with the Main Product
  • Possible Cause: Presence of closely related impurities, such as deletion sequences or diastereomers, which have very similar retention times to the target peptide.[9]

  • Suggested Solution:

    • Optimize Gradient: Make the HPLC gradient shallower around the elution point of the target peptide (e.g., reduce the rate of change from 1%/min to 0.2-0.5%/min).[12] This increases the separation time between closely eluting species.

    • Change Selectivity:

      • Try a column with a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl instead of C18).

      • Change the organic modifier in the mobile phase (e.g., use methanol instead of acetonitrile) or alter the ion-pairing agent (e.g., use formic acid).

    • Orthogonal Purification: If co-elution persists, a second purification step using a different method, such as ion-exchange chromatography, may be required.[11]

Data Presentation

Table 1: Recommended Starting Solvents for Hydrophobic Peptides

Solvent SystemCompositionApplication Notes
Aqueous Organic Acid 10-50% Acetic Acid in WaterSuitable for basic peptides; helps disrupt aggregation.
Organic Solvents DMSO, DMF, NMPUse minimal volume to dissolve, then dilute slowly with aqueous buffer. Ideal for very hydrophobic sequences.[3]
Acetonitrile/Water/TFA 50% ACN / 50% Water + 0.1% TFAA good starting point for direct injection if the peptide is soluble.[13]
Chaotropic Agents 6 M GuHCl or 8 M UreaFor highly aggregated peptides. Requires subsequent removal.

Table 2: Example RP-HPLC Gradients for Purifying a Val-d8 Peptide

Assumes a C18 column, with Mobile Phase A: 0.1% TFA in Water and Mobile Phase B: 0.1% TFA in Acetonitrile.

Time (min)% B (Scouting Gradient)% B (Optimized Gradient)Purpose
0520Initial column equilibration.
5520Sample loading.
359550Elution. The optimized gradient is much shallower (1%/min) to improve resolution.[12]
409595Column wash.
4555Re-equilibration.

Experimental Protocols

Protocol 1: Crude Peptide Solubility Testing
  • Weigh approximately 1 mg of the lyophilized crude peptide into a microcentrifuge tube.

  • Add 50 µL of deionized water. Vortex for 1 minute. If not dissolved, proceed to the next step.

  • Add 50 µL of 10% acetic acid. Vortex. If not dissolved, proceed.

  • To a new 1 mg sample, add 20 µL of DMSO. Vortex until dissolved.

  • Slowly add 80 µL of water with 0.1% TFA, vortexing continuously. Observe for any precipitation.

  • Based on these results, select the best solvent system for preparing the sample for HPLC injection.

Protocol 2: General RP-HPLC Purification of a Val-d8 Peptide
  • Mobile Phase Preparation:

    • Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.2 µm or 0.45 µm filter and degas thoroughly.[13]

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum required volume of a suitable solvent (determined from Protocol 1) to a concentration of 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[13]

  • Chromatography:

    • Equilibrate a semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size) with the starting mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 4-5 mL/min.

    • Inject a small aliquot (10-20 µL) for an analytical run using a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.

    • Based on the scouting run, program an optimized preparative gradient. The gradient should be shallow (0.5-1.0% B per minute) around the retention time of the target peptide.

    • Inject the bulk of the prepared sample.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 2-4 mL per tube) as the main peak elutes. Monitor the separation at 214 nm and 280 nm.[13]

    • Analyze the purity of each collected fraction using analytical HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled solution (e.g., using a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the frozen sample to obtain the purified peptide as a dry powder.[12]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_final Final Product Cleavage Cleavage from Resin & Side-Chain Deprotection Precipitation Precipitation & Washing (e.g., with cold ether) Cleavage->Precipitation Solubility Crude Peptide Solubility Testing Precipitation->Solubility HPLC Preparative RP-HPLC Solubility->HPLC Analysis Fraction Analysis (Analytical HPLC & MS) HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Purity > 95%? Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified d8-Peptide Lyophilization->FinalProduct

Caption: General workflow for the purification and analysis of deuterated peptides.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_purity Purity Issues Start Analyze HPLC Chromatogram PeakShape Peak Shape Poor? (Broad, Tailing, Split) Start->PeakShape Cause_Aggregation Cause: Aggregation or Poor Solubility PeakShape->Cause_Aggregation Yes Purity Co-eluting Impurities? PeakShape->Purity No Solution_Temp Solution: - Increase Column Temp - Modify Mobile Phase - Optimize Sample Solvent Cause_Aggregation->Solution_Temp Bad_Result Problem Identified Solution_Temp->Bad_Result Cause_Impurities Cause: Deletion Sequences or Other By-products Purity->Cause_Impurities Yes Good_Result Purification Successful Purity->Good_Result No Solution_Gradient Solution: - Use Shallower Gradient - Change Column/Solvents - Add 2nd Purification Step Cause_Impurities->Solution_Gradient Solution_Gradient->Bad_Result

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Deuterated Valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the coupling of deuterated valine in peptide synthesis. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling valine, and how does deuteration potentially affect this?

A1: The primary challenge with valine is steric hindrance. Valine is a β-branched amino acid, meaning its side chain is bulky near the peptide backbone. This bulkiness can physically obstruct the approach of coupling reagents and the N-terminus of the growing peptide chain, leading to slower reaction rates and lower coupling efficiency.[1]

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a subtle structural modification. While it does not significantly alter the size of the amino acid, it can influence reaction rates through the kinetic isotope effect (KIE).[2] For sterically hindered couplings, even minor changes in vibrational energies of C-H vs. C-D bonds at or near the reaction center could theoretically influence the activation energy of the coupling reaction. However, direct, quantitative data on the impact of valine deuteration on coupling efficiency is not extensively documented in publicly available literature.

Q2: I'm observing low coupling yields with deuterated valine. What are the likely causes?

A2: Low coupling yields with deuterated valine can stem from several factors, many of which also apply to standard valine:

  • Steric Hindrance: This is the most probable cause, inherent to valine's structure.

  • Peptide Aggregation: Sequences containing multiple hydrophobic and bulky residues like valine can aggregate on the solid support, limiting reagent access.

  • Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered amino acids.

  • Inadequate Reaction Conditions: Insufficient reaction time or temperature can result in incomplete coupling.

  • Kinetic Isotope Effect (KIE): The presence of deuterium at key positions could potentially slow down the reaction rate compared to its protiated counterpart.

Q3: Are there specific locations of deuteration on the valine molecule that are expected to have a more significant impact on coupling?

A3: Deuteration at the α-carbon (the carbon atom to which the amino and carboxyl groups are attached) would be expected to have the most direct impact on the coupling reaction due to its proximity to the reacting centers. This could manifest as a secondary kinetic isotope effect. Deuteration on the β-carbon or the γ-methyl groups would be further from the reaction site and might have a less pronounced, but still potentially measurable, effect on the transition state of the reaction.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency with Deuterated Valine

Problem: You are experiencing low yields or incomplete coupling when incorporating deuterated valine into your peptide sequence.

Possible Cause Recommended Solution
Inherent Steric Hindrance of Valine 1. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. 2. Increase Temperature: Cautiously raise the reaction temperature (e.g., to 40-50°C). Monitor for potential racemization. 3. Double Coupling: Perform the coupling step twice with a fresh solution of activated deuterated valine.
Ineffective Coupling Reagent 1. Switch to a Stronger Reagent: If using a standard carbodiimide like DIC, consider switching to a more potent onium salt-based reagent such as HBTU, HATU, or COMU. 2. Use Additives: Ensure the use of additives like HOBt or Oxyma Pure with carbodiimide-based coupling to improve efficiency and reduce side reactions.
Peptide Aggregation on Solid Support 1. Use "Difficult Sequence" Protocols: Incorporate a "magic mixture" (e.g., 60% TFE/DCM) as the solvent to disrupt secondary structures. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, using a pseudoproline dipeptide can disrupt aggregation.
Potential Kinetic Isotope Effect 1. Re-optimize Reaction Conditions: The optimal conditions for deuterated valine might differ slightly from standard valine. Systematically vary time, temperature, and reagent equivalents to find the new optimum.
Guide 2: Confirming Incomplete Coupling

Problem: You suspect incomplete coupling of deuterated valine but need to confirm it before proceeding.

Step Procedure Interpretation
1. Qualitative Test Kaiser Test (Ninhydrin Test): After the coupling step, take a small sample of the resin beads and perform a Kaiser test.- Blue/Purple Beads: Indicates the presence of free primary amines, confirming incomplete coupling. - Colorless/Yellow Beads: Suggests complete or near-complete coupling.
2. Quantitative Analysis Cleave and Analyze a Small Sample: Cleave the peptide from a small amount of resin and analyze the crude product by HPLC and Mass Spectrometry.- HPLC: Look for a peak corresponding to the mass of the desired peptide and potentially a peak corresponding to the deletion sequence (missing the deuterated valine). - Mass Spectrometry: Confirm the masses of the observed peaks to identify the full-length product and any deletion byproducts.

Experimental Protocols

Protocol 1: Comparative Coupling of Protiated vs. Deuterated Valine

This protocol is designed to compare the coupling efficiency of standard (protiated) L-valine against a deuterated analogue (e.g., L-valine-d8) in a model peptide sequence on a solid support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-L-Val-OH

  • Fmoc-L-Valine-d8-OH

  • Coupling Reagent (e.g., HBTU)

  • Activator Base (e.g., DIPEA)

  • Deprotection Solution (e.g., 20% piperidine in DMF)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Kaiser Test Kit

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Parallel Synthesis Setup: Divide the deprotected resin into two equal batches in separate reaction vessels.

  • Amino Acid Activation:

    • Vessel 1 (Protiated): In a separate tube, dissolve 3 equivalents of Fmoc-L-Val-OH and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA.

    • Vessel 2 (Deuterated): In a separate tube, dissolve 3 equivalents of Fmoc-L-Valine-d8-OH and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA.

  • Coupling Reaction: Immediately add the activated amino acid solutions to their respective reaction vessels. Agitate for 2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin in both vessels with DMF, followed by DCM, and dry a small sample for a Kaiser test.

  • Analysis:

    • Perform a Kaiser test on a small sample from each vessel.

    • Cleave the dipeptide (Val-Gly or Val-d8-Gly) from the resin using the cleavage cocktail.

    • Analyze the crude product from both reactions by RP-HPLC. Compare the peak areas of the desired product to any deletion sequences (unreacted Gly).

Data Presentation

The following table presents hypothetical, yet plausible, data from the comparative coupling experiment described above. This data is for illustrative purposes to demonstrate how results could be structured.

Amino Acid Coupling Time (hours) Kaiser Test Result Crude Purity by HPLC (%)
Fmoc-L-Val-OH2Faint Blue92
Fmoc-L-Valine-d8-OH2Strong Blue85
Fmoc-L-Val-OH4Yellow95
Fmoc-L-Valine-d8-OH4Faint Blue91

This is illustrative data and does not represent actual experimental results.

Visualizations

troubleshooting_workflow start Low Coupling Yield with Deuterated Valine check_sterics Is the coupling partner also sterically hindered? start->check_sterics increase_time Increase coupling time (e.g., to 4h or overnight) check_sterics->increase_time No double_couple Perform a second coupling with fresh reagents check_sterics->double_couple Yes change_reagent Switch to a more potent coupling reagent (e.g., HATU) increase_time->change_reagent double_couple->change_reagent check_completion Check for completion (Kaiser test / test cleavage) change_reagent->check_completion success Proceed with Synthesis check_completion->success Complete failure Consult Difficult Sequence Protocols (e.g., aggregation disruption) check_completion->failure Incomplete

Caption: Troubleshooting workflow for low coupling yields.

experimental_workflow cluster_prep Preparation cluster_coupling Parallel Coupling cluster_analysis Analysis resin Fmoc-Gly-Wang Resin deprotect Fmoc Deprotection resin->deprotect val_h Couple Fmoc-Val-OH deprotect->val_h val_d Couple Fmoc-Val-d8-OH deprotect->val_d kaiser Kaiser Test val_h->kaiser val_d->kaiser cleave Cleavage kaiser->cleave hplc_ms HPLC / MS cleave->hplc_ms

Caption: Workflow for comparative coupling experiment.

References

Technical Support Center: Minimizing Racemization of Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-L-Val-OH-d8 during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid, converts into an equal mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in impurities that can be difficult to remove and may alter the biological activity and safety of the final peptide.[2]

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[3]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[4]

Q3: Are certain amino acids more susceptible to racemization?

A3: Yes. While any chiral amino acid can undergo racemization, some are more prone to it. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][5] Other amino acids with electron-withdrawing groups in their side chains can also be more susceptible.[3] Valine, being a sterically hindered amino acid, is generally less prone to racemization than His or Cys, but it is not immune, especially under suboptimal activation conditions.

Q4: Does the deuterium labeling in this compound affect its susceptibility to racemization?

A4: The presence of deuterium at the beta and gamma positions of the valine side chain is unlikely to have a significant electronic effect on the acidity of the alpha-proton. Therefore, the fundamental mechanisms and contributing factors for racemization remain the same. Any potential kinetic isotope effect is expected to be minor compared to the influence of coupling reagents, additives, and reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the activation of this compound and provides strategies to minimize racemization.

Issue: High levels of D-Valine incorporation detected in the final peptide.

This is a frequent problem that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[3][4]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, the choice of additive used in their formulation (e.g., HOBt vs. HOAt) can have a significant impact on the extent of racemization.[3] For particularly challenging couplings, COMU has been shown to have a very low tendency for racemization.[4]

Data Presentation: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of common additives.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data adapted from Benchchem.[3]

Step 2: Assess the Base Used

The presence of a base is often necessary, particularly with onium salt reagents, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[4]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[4]

  • Impact on Racemization: The strength and steric hindrance of the base are important factors. Stronger, less hindered bases can increase the rate of racemization.[4]

  • Recommendation: If high levels of racemization are observed, consider switching to a more sterically hindered and weaker base like sym-collidine, especially when coupling sensitive amino acids.[4][6]

Step 3: Optimize Reaction Conditions
  • Temperature: Elevated temperatures can increase the rate of racemization.[7] For microwave-assisted peptide synthesis, lowering the coupling temperature can limit racemization.[6] It is recommended to perform the activation and coupling at room temperature or below if racemization is a concern.

  • Pre-activation Time: Prolonged pre-activation times can lead to increased racemization as the activated amino acid has more time to epimerize before coupling. An in-situ activation strategy or minimizing the pre-activation time is generally recommended.

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider exploring alternative solvents for problematic couplings.[3]

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Racemization Analysis

This method is used to quantify the amount of D-isomer in a peptide sample after hydrolysis.

  • Peptide Hydrolysis: Hydrolyze the peptide sample using 6N HCl at 110°C for 24 hours. To correct for any racemization that may occur during hydrolysis, a parallel hydrolysis using 6N DCl in D₂O can be performed.[2]

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase HPLC column.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent.

  • Data Analysis:

    • Run standards of L- and D-amino acids derivatized in the same manner to determine their retention times.

    • Integrate the peak areas of the L- and D-diastereomers for each amino acid in your sample to calculate the percentage of racemization.[2]

Protocol 2: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Racemization Analysis

This powerful technique can identify the specific site of racemization within a peptide.

  • Sample Preparation:

    • For analysis of the intact peptide, dissolve the sample in a suitable solvent compatible with the mobile phase.

    • For amino acid analysis, hydrolyze the peptide as described in Protocol 1.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A chiral column for the separation of amino acid enantiomers or peptide diastereomers.

    • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (MS/MS).

    • Ionization Mode: Positive ion mode is typically used.

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[2]

  • Data Analysis:

    • Extract the ion chromatograms for the specific m/z values of the L- and D-amino acids or the corresponding peptide diastereomers.

    • Quantify the D-amino acid content based on the peak area ratios.[2]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Fmoc_AA This compound Activated_AA Activated Intermediate Fmoc_AA->Activated_AA Activation Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone +Base -H+ D_Peptide D-Val Peptide Racemic_Oxazolone->D_Peptide +Amine Fmoc_AA2 This compound Activated_AA2 Activated Intermediate Fmoc_AA2->Activated_AA2 Activation Enolate Enolate Intermediate Activated_AA2->Enolate +Base -H+ Enolate->Activated_AA2 +H+ D_Peptide2 D-Val Peptide Enolate->D_Peptide2 +Amine

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High D-Valine Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Assess Base (Strength & Sterics) Step1->Step2 If issue persists Step3 Step 3: Optimize Conditions (Temp, Time, Solvent) Step2->Step3 If issue persists End Racemization Minimized Step3->End Verification

Caption: Troubleshooting workflow for minimizing racemization.

References

Validation & Comparative

Verifying Deuterium Labeling in Peptides: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into peptides is a powerful tool in drug development and structural biology, offering benefits such as improved metabolic stability and detailed structural insights. Verifying the precise location and extent of deuterium labeling is critical for ensuring product quality and interpreting experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, providing detailed atomic-level information. This guide offers a comprehensive comparison of various NMR methods for the analysis of deuterium-labeled peptides, alongside a comparison with mass spectrometry, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Deuterium Labeling Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two primary methods for analyzing deuterium incorporation. While both are powerful, they provide different types of information and have distinct advantages and limitations.

FeatureNMR SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.
Information Provided Site-specific location and quantification of deuterium incorporation. Provides detailed structural information.Overall deuterium incorporation level per peptide or fragment. Can provide site-specific information with fragmentation techniques (e.g., ETD).
Resolution Atomic resolution.Peptide/fragment level resolution. Single-residue resolution is challenging.[1]
Quantification Highly quantitative through signal integration.Quantitative, but can be affected by ionization efficiency and back-exchange.
Sample Requirements Higher sample concentration needed (mM range).[2]High sensitivity, requires smaller sample amounts (pM to nM range).
Sample State Non-destructive, sample can be recovered.[3]Destructive.[3]
Experimental Complexity Can be complex, may require specialized pulse sequences and expertise.Relatively high-throughput and can be automated.
Instrumentation Requires access to high-field NMR spectrometers.Widely available in many analytical laboratories.

NMR Techniques for Deuterium Labeling Analysis

Several NMR techniques can be employed to verify and quantify deuterium labeling in peptides. The choice of method depends on the specific information required.

Workflow for NMR Analysis of Deuterium-Labeled Peptides

G cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Analysis prep1 Dissolve deuterated peptide in appropriate deuterated solvent prep2 Add internal standard for quantification (optional) prep1->prep2 nmr1 1H NMR prep2->nmr1 nmr2 2H NMR prep2->nmr2 nmr3 2D HSQC prep2->nmr3 proc1 Fourier Transform and Phasing nmr1->proc1 nmr2->proc1 nmr3->proc1 proc2 Integration of Signals proc1->proc2 proc3 Calculate Deuterium Incorporation proc2->proc3 output output proc3->output Site-specific Deuteration Percentage

Caption: General workflow for the NMR analysis of deuterium-labeled peptides.

¹H NMR Spectroscopy

¹H (Proton) NMR is a straightforward and widely accessible method for verifying deuterium labeling. The principle lies in the disappearance or reduction of a proton signal upon its replacement with a deuterium atom.[4]

Data Presentation: ¹H NMR Spectral Comparison

A direct comparison of the ¹H NMR spectra of a non-deuterated (protio) peptide and its deuterated analogue provides clear evidence of deuterium incorporation. The disappearance of a signal at a specific chemical shift confirms deuteration at that site.

Example: Comparison of ¹H NMR Spectra of a Peptide Fragment

Chemical Shift (ppm)AssignmentProtio-Peptide IntegralDeuterated-Peptide Integral% Deuteration
7.25Aromatic CH (Phe)5.005.000%
4.50α-CH (Ala)1.000.1585%
3.10β-CH₂ (Asp)2.000.2090%
1.40γ-CH₃ (Ala)3.003.000%

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the deuterated peptide.[2]

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.[2]

    • Add a known amount of an internal standard (e.g., TSP, maleic acid) for quantification.

    • Filter the solution into a clean 5 mm NMR tube.[5]

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Number of Scans (ns): 16 to 64, depending on sample concentration.

      • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest for accurate integration (typically 5-10 s).[6]

      • Acquisition Time (aq): 2-4 seconds.

      • Spectral Width (sw): 12-16 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals of interest from the deuterated peptide and the internal standard.

    • Calculate the percentage of deuterium incorporation at a specific site using the following formula: % Deuteration = [1 - (Integral_deuterated / Integral_protio)] * 100 (where integrals are normalized to a non-deuterated signal in the molecule or to the internal standard).

²H NMR Spectroscopy

²H (Deuterium) NMR directly detects the deuterium nuclei, providing a positive confirmation of labeling. While less sensitive than ¹H NMR, it is a powerful tool for quantifying the extent of deuteration, especially in highly deuterated molecules where residual proton signals are weak.[7]

Data Presentation: ²H NMR for Quantification

The integral of a ²H signal is directly proportional to the number of deuterium atoms. By comparing the integrals of different deuterated sites, their relative incorporation levels can be determined.

Example: ²H NMR Analysis of a Deuterated Peptide

Chemical Shift (ppm)AssignmentRelative IntegralRelative Deuterium Content
4.50α-CD (Ala)1.001 D
3.10, 2.95β-CD₂ (Asp)1.95~2 D

Experimental Protocol: Quantitative ²H NMR

  • Sample Preparation:

    • Prepare a concentrated sample (5-10 mM) of the deuterated peptide in a protio solvent (e.g., H₂O, DMSO) to avoid a large solvent deuterium signal.[7]

    • Filter the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A spectrometer equipped with a broadband probe capable of detecting ²H.

    • Pulse Program: A standard 1D experiment for X-nuclei.

    • Acquisition Parameters:

      • Number of Scans (ns): 128 to 1024 or more, due to the lower sensitivity of ²H.

      • Relaxation Delay (d1): Typically shorter than for ¹H (e.g., 1-2 s).[7]

      • Acquisition Time (aq): 1-2 seconds.

      • Spectral Width (sw): Similar to ¹H NMR (e.g., 10-15 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the observed ²H signals.

    • The relative integrals provide the ratio of deuterium incorporation at different sites. Absolute quantification can be achieved with a deuterated internal standard.

2D HSQC Spectroscopy

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful technique for resolving overlapping signals and providing unambiguous assignments. The ¹H-¹³C or ¹H-¹⁵N HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei. In the context of deuterium labeling, the disappearance of a cross-peak in the HSQC spectrum provides definitive evidence of deuteration at a specific site.

Data Presentation: HSQC Spectral Comparison

The overlay of HSQC spectra from a protio and a deuterated peptide clearly shows the absence of cross-peaks for the deuterated residues, simplifying the spectrum and aiding in resonance assignment.

G cluster_0 HSQC Analysis Principle A Protio-Peptide (¹H-¹³C correlation) C HSQC Spectrum of Protio-Peptide (Cross-peak present) A->C Gives rise to B Deuterated Peptide (C-D bond) D HSQC Spectrum of Deuterated Peptide (Cross-peak absent) B->D Results in C->D Comparison reveals

Caption: Principle of using 2D HSQC to verify deuterium labeling.

Experimental Protocol: ¹H-¹³C HSQC

  • Sample Preparation:

    • Prepare a sample of the deuterated peptide (preferably ¹³C-labeled for better sensitivity, though natural abundance is possible) at a concentration of 0.5-2 mM in a deuterated solvent.

    • Filter the sample into an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz or higher field spectrometer, preferably with a cryoprobe.

    • Pulse Program: A standard gradient-enhanced HSQC pulse sequence (e.g., 'hsqcetgpsisp' on Bruker instruments).

    • Acquisition Parameters:

      • Number of Scans (ns): 8 to 64 per increment.

      • Number of Increments: 128 to 256 in the indirect dimension (¹³C).

      • Relaxation Delay (d1): 1-1.5 seconds.

      • Spectral Widths: ~12 ppm in the ¹H dimension and a wider range in the ¹³C dimension to cover all expected signals (e.g., 80-100 ppm for aliphatic carbons).

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation.

    • Compare the resulting spectrum with that of a non-deuterated reference sample. The absence of a cross-peak at the expected ¹H and ¹³C chemical shifts confirms deuteration.

Conclusion

NMR spectroscopy offers a suite of powerful and versatile techniques for the unambiguous verification and quantification of deuterium labeling in peptides. ¹H NMR provides a rapid and accessible method for initial assessment, while ²H NMR offers direct detection and quantification. 2D HSQC provides the highest level of confidence by resolving individual atomic correlations. While mass spectrometry is a highly sensitive complementary technique, NMR is unparalleled in providing detailed, site-specific information in a non-destructive manner. The choice of the optimal NMR method will depend on the specific requirements of the analysis, including the desired level of detail, sample availability, and instrumentation.

References

A Comparative Guide to Fmoc-L-Val-OH-d8 and Fmoc-L-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the choice of amino acid building blocks is critical to the success of assembling a target peptide with high purity and yield. While Fmoc-L-Val-OH is a standard reagent, its deuterated counterpart, Fmoc-L-Val-OH-d8, offers unique advantages, particularly in analytical applications and potentially in enhancing peptide stability. This guide provides an objective comparison of these two compounds, supported by experimental insights, to aid researchers in selecting the appropriate building block for their specific needs.

Core Physicochemical Properties

The primary distinction between Fmoc-L-Val-OH and this compound lies in the isotopic substitution of eight hydrogen atoms with deuterium on the valine side chain and alpha-carbon. This substitution results in a slightly higher molecular weight for the deuterated version, a property that is fundamental to its application as an internal standard in mass spectrometry. Other physical properties, such as melting point and solubility, are largely comparable.

PropertyFmoc-L-Val-OHThis compound
Molecular Formula C20H21NO4C20H13D8NO4
Molecular Weight 339.39 g/mol 347.43 g/mol [1]
CAS Number 68858-20-8[2][3]Not clearly defined, product specific
Melting Point 143-145 °C[1][3]143-145 °C[1]
Isotopic Purity N/A≥98 atom % D[1]
Appearance White solidWhite solid[1]

Performance in Peptide Synthesis

Coupling Efficiency

The efficiency of the coupling reaction in solid-phase peptide synthesis (SPPS) can be influenced by factors such as steric hindrance. Valine is known to be a sterically hindered amino acid, which can sometimes lead to incomplete coupling reactions. While no direct comparative studies on the coupling efficiency of this compound versus its non-deuterated counterpart were found, the kinetic isotope effect associated with the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is generally small for reactions not directly involving the cleavage of these bonds. Therefore, the coupling efficiency is expected to be highly similar under standard SPPS conditions.

Racemization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide. The abstraction of the alpha-proton is a key step in the mechanism of racemization.

Experimental evidence suggests that deuteration at the alpha-carbon can significantly reduce the rate of racemization. A study on asparagine-containing peptides demonstrated that replacing the alpha-hydrogen with deuterium substantially decreased the formation of D-aspartate upon incubation at physiological pH and temperature[4]. This is attributed to the kinetic isotope effect, where the greater strength of the C-D bond makes the alpha-deuteron more difficult to abstract than an alpha-proton, thus slowing down the racemization process[4]. While this study was on asparagine, the underlying principle is applicable to other amino acids, including valine.

Key Applications and Experimental Protocols

The primary application of Fmoc-L-Val-OH is as a standard building block in the synthesis of peptides. This compound, however, serves a more specialized and crucial role in the analytical aspects of peptide science.

Fmoc-L-Val-OH: Building Block for Peptide Synthesis

Fmoc-L-Val-OH is routinely used in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Standard Fmoc-SPPS Cycle

A typical manual cycle for incorporating Fmoc-L-Val-OH into a growing peptide chain on a solid support involves the following steps:

  • Resin Swelling: The solid-phase resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Coupling: A solution of Fmoc-L-Val-OH (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF, along with a base such as N,N-diisopropylethylamine (DIPEA), is added to the resin. The mixture is agitated to allow the coupling reaction to proceed.

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Step Next_Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Fig. 1: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
This compound: Internal Standard for Quantitative Analysis

The most significant application of this compound is in the preparation of stable isotope-labeled (SIL) peptides. These SIL peptides are used as internal standards for the accurate quantification of their non-deuterated (native) counterparts in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The principle behind this application is that the deuterated peptide is chemically identical to the native peptide, meaning it exhibits the same chromatographic retention time and ionization efficiency in the mass spectrometer. However, it has a distinct, higher mass due to the deuterium atoms. By adding a known amount of the SIL peptide to a sample, the ratio of the mass spectrometry signal of the native peptide to the SIL peptide can be used to precisely calculate the concentration of the native peptide, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Peptide Quantification using a Deuterated Internal Standard

  • Synthesis of SIL Peptide: Synthesize the target peptide using this compound in place of Fmoc-L-Val-OH at the desired position. Purify the resulting SIL peptide to a high degree.

  • Quantification of SIL Peptide Stock: Accurately determine the concentration of the purified SIL peptide stock solution, for example, by amino acid analysis.

  • Sample Preparation: Spike a known amount of the SIL peptide internal standard into all samples (e.g., plasma, cell lysates), calibration standards, and quality control samples at the beginning of the sample preparation process.

  • LC-MS Analysis: Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method with specific precursor-to-fragment ion transitions for both the native peptide and the SIL peptide.

  • Data Analysis: For each sample, determine the peak area ratio of the native peptide to the SIL peptide. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Use this calibration curve to determine the concentration of the native peptide in the unknown samples.

LCMS_Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (contains Native Peptide) Spike Spike with known amount of SIL Peptide-d8 Sample->Spike Extraction Extraction / Digestion Spike->Extraction LC Liquid Chromatography (Co-elution) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Native / SIL-d8) MS->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Native Peptide Calibration->Quantification

Fig. 2: Workflow for peptide quantification using a deuterated internal standard.

Conclusion

Fmoc-L-Val-OH and this compound are valuable reagents in peptide research, each with a distinct primary role.

  • Fmoc-L-Val-OH remains the standard, cost-effective choice for the routine synthesis of peptides.

  • This compound is the superior option when the goal is to create a stable isotope-labeled internal standard for highly accurate and precise quantification of a target peptide by LC-MS. Furthermore, the potential for reduced racemization due to the kinetic isotope effect makes it an attractive, albeit more expensive, option for the synthesis of peptides where maintaining stereochemical integrity at a valine residue is of utmost importance.

The choice between these two building blocks should be guided by the ultimate application of the synthesized peptide—whether it is for qualitative studies and general synthesis or for rigorous quantitative analysis and applications demanding the highest stereochemical purity.

References

A Researcher's Guide to Isotopic Enrichment Analysis: A Comparative Look at Fmoc-L-Val-OH-d8 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise measurement of protein and peptide abundance is paramount. This guide provides a comprehensive comparison of using Fmoc-L-Val-OH-d8 for generating isotopically labeled peptide standards against other established quantitative proteomics techniques. While specific performance data for this compound is not extensively published, this document outlines the principles of its application based on well-established methodologies for synthetic labeled peptides and offers a comparative analysis with metabolic and chemical labeling techniques.

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based proteomics. This compound is a deuterated amino acid building block used in solid-phase peptide synthesis (SPPS) to create "heavy" versions of target peptides. These synthetic peptides, chemically identical to their endogenous counterparts but with a known mass difference, are spiked into biological samples to serve as ideal internal standards, enabling precise and accurate quantification.

Performance Comparison: Synthetic Peptides vs. Other Labeling Strategies

The choice of a quantitative proteomics strategy depends on the experimental goals, sample type, and available resources. Here, we compare the approach of using synthetic peptides labeled with reagents like this compound to popular in vivo and in vitro labeling methods.

FeatureSynthetic Labeled Peptides (e.g., with this compound)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation)
Principle In vitro synthesis of isotope-labeled peptides (e.g., containing Val-d8) which are spiked into samples post-digestion.In vivo metabolic incorporation of "heavy" amino acids (e.g., 13C, 15N-Lys/Arg) into the entire proteome of cultured cells.In vitro chemical labeling of primary amines of peptides with isobaric tags after protein digestion.
Sample Type Applicable to virtually any sample type (cells, tissues, biofluids).Primarily limited to metabolically active, dividing cells in culture.Applicable to virtually any sample type that can be digested into peptides.
Multiplexing Typically used for absolute quantification of a targeted set of peptides (1 light:1 heavy ratio per peptide).Typically 2-plex or 3-plex experiments.High multiplexing capabilities (up to 18-plex with TMTpro™).
Quantification Absolute quantification (pmol/mg) is achievable with a well-characterized standard.Relative quantification of thousands of proteins.Relative quantification of thousands of proteins.
Accuracy High accuracy for targeted peptides as it corrects for variability in sample preparation and MS analysis.High accuracy as samples are mixed at the cell stage, minimizing downstream quantitative errors.[1]Can be affected by ratio compression due to co-isolation of precursor ions.
Precision High precision for targeted analytes.High precision due to early-stage sample pooling.[1]Generally good precision, though lower than SILAC.
Proteome Coverage Targeted; only pre-selected peptides are quantified.Global; provides quantitative information for a large portion of the expressed proteome.Global; provides broad quantitative coverage.
Cost Can be costly if many different labeled peptides need to be synthesized.Reagents (labeled amino acids and media) can be expensive, especially for large-scale experiments.Reagents are expensive, particularly for higher-plex experiments.
Workflow Complexity Requires peptide synthesis and characterization. Sample preparation is relatively straightforward.Requires cell culture expertise and can have long adaptation phases for complete labeling.Involves an additional chemical labeling step in the workflow.

Experimental Protocols

I. Synthesis of this compound Labeled Peptides

The generation of a deuterated valine-containing peptide standard is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[2][3]

  • Coupling reagents (e.g., HCTU, HATU)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[2]

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes.[3]

  • First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.[2]

  • Amino Acid Coupling: Couple the next Fmoc-amino acid in the sequence, including this compound at the desired position, using a suitable coupling reagent.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[2]

  • Purification and Characterization: Purify the crude peptide using reversed-phase HPLC. Confirm the identity and purity of the final labeled peptide by mass spectrometry.[4][5]

II. Isotopic Enrichment Analysis using the Labeled Peptide Standard

This protocol outlines the use of the synthesized deuterated peptide for quantifying its unlabeled counterpart in a biological sample.

Materials:

  • Synthesized and purified this compound labeled peptide standard

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

Protocol:

  • Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using a protease like trypsin.

  • Spiking of Internal Standard: Add a known amount of the purified this compound labeled peptide standard to the digested sample.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The mass spectrometer will detect both the "light" endogenous peptide and the "heavy" synthetic peptide standard.

  • Data Analysis: Extract the ion chromatograms for both the light and heavy peptides. The ratio of the peak areas of the light to the heavy peptide is used to calculate the concentration of the endogenous peptide in the original sample.

Visualizing the Workflows

To better understand the described processes, the following diagrams illustrate the key steps.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Quantitative Analysis s1 This compound s2 Solid Phase Peptide Synthesis s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (MS) s3->s4 a3 Spike Heavy Peptide s4->a3 Labeled Standard a1 Biological Sample a2 Protein Digestion a1->a2 a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Quantification a4->a5 comparison_workflow cluster_synthetic Synthetic Peptide Labeling cluster_silac SILAC cluster_itraq iTRAQ/TMT syn1 Protein Digestion syn2 Spike Labeled Peptide syn1->syn2 syn3 LC-MS/MS syn2->syn3 silac1 Metabolic Labeling (in vivo) silac2 Cell Lysis & Mixing silac1->silac2 silac3 Protein Digestion silac2->silac3 silac4 LC-MS/MS silac3->silac4 itraq1 Protein Digestion itraq2 Chemical Labeling (in vitro) itraq1->itraq2 itraq3 Sample Pooling itraq2->itraq3 itraq4 LC-MS/MS itraq3->itraq4

References

A Head-to-Head Comparison: Fmoc-L-Val-OH-d8 vs. 13C-Labeled Valine for Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the choice of isotopic labeling strategy is paramount. This guide provides an in-depth, objective comparison of two powerful tools for site-specific labeling of valine residues: perdeuterated Fmoc-L-Val-OH-d8 and 13C-labeled valine. We present supporting experimental data, detailed protocols, and visualizations to inform your selection for structural and dynamic studies.

The strategic incorporation of stable isotopes into proteins is a cornerstone of modern biomolecular NMR, enabling the study of ever-larger and more complex systems. Valine, with its bulky side chain, often plays a crucial role in protein folding, stability, and intermolecular interactions. Consequently, specific labeling of valine residues can provide invaluable insights. Here, we compare the utility of site-specific deuteration using this compound for solid-phase peptide synthesis (SPPS) against the biosynthetic incorporation of 13C-labeled valine.

Core Principles and Applications

This compound: Simplifying Spectra and Enabling Studies of Large Proteins

Perdeuteration, the substitution of all non-exchangeable protons with deuterium (²H), is a powerful technique for simplifying complex ¹H-NMR spectra. Since deuterium is effectively "silent" in ¹H-NMR experiments, its incorporation drastically reduces the number of proton signals, mitigating spectral crowding and improving resolution.[1] This is particularly advantageous for large proteins (>25 kDa), where severe signal overlap and line broadening due to rapid transverse relaxation often hamper analysis.[2][3]

The primary application of this compound is in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of a deuterated valine residue into a synthetic peptide or protein segment. This "atomic deletion" strategy is invaluable for:

  • Aiding resonance assignment: By comparing the spectra of labeled and unlabeled peptides, specific valine signals can be unambiguously identified.

  • Probing protein dynamics: Deuterium can influence the relaxation properties of neighboring protons, providing a handle to study local dynamics.[4]

  • Simplifying spectra of protein-ligand complexes: By deuterating the peptide, the signals from a protonated small molecule ligand can be observed with minimal interference.

13C-Labeled Valine: A Direct Probe for Structure and Dynamics

In contrast to the "signal silencing" approach of deuteration, 13C labeling introduces an NMR-active nucleus, providing a direct window into the local environment of the valine residue.[1] 13C has a much larger chemical shift dispersion than ¹H, leading to better-resolved spectra in the carbon dimension.[1] Selective labeling of valine, often at the methyl groups, has become a workhorse technique for studying high-molecular-weight proteins.[5][6]

13C-labeled valine is typically incorporated biosynthetically by expressing the protein in E. coli grown on minimal media supplemented with a 13C-labeled precursor, such as [¹³C]-α-ketoisovalerate.[5][7] This method is particularly powerful for:

  • Structural studies: 13C-13C and 13C-15N distances can be measured to determine protein structure.

  • Dynamic studies: 13C relaxation experiments provide information on motions over a wide range of timescales (picoseconds to milliseconds).

  • Screening for ligand binding: Chemical shift perturbations in ¹H-¹³C HSQC spectra upon ligand addition are sensitive reporters of binding events.[5]

Quantitative Performance Comparison

The choice between deuteration and 13C labeling often involves a trade-off between spectral simplification and the direct observation of the labeled site. The following table summarizes key quantitative parameters gleaned from studies on isotopically labeled proteins.

ParameterThis compound (Deuteration)13C-Labeled ValineRationale & Significance
Primary NMR Effect Reduces ¹H-¹H dipolar couplings and scalar couplings.Introduces an NMR-active nucleus for direct detection.Deuteration simplifies ¹H spectra and slows relaxation, while ¹³C provides an additional dimension for resolution.
Sensitivity Indirectly enhances sensitivity of remaining protons by reducing line broadening. Can lead to a 6-fold increase in S/N in ¹H/¹³C HSQC of ¹³C-methyl labeled proteins on a deuterated background.[5]Direct detection of ¹³C can be less sensitive than ¹H, but ¹H-¹³C correlation experiments on methyl groups can be up to 10-fold more sensitive than ¹H-¹⁵N experiments for large proteins.[5]For large proteins, the combination of deuteration and ¹³C-methyl labeling provides the highest sensitivity.
Resolution Significantly reduces spectral overlap in the ¹H dimension.Provides high resolution in the ¹³C dimension.The choice depends on where the primary resolution limitation lies in the spectrum.
Transverse Relaxation Time (T₂) Increases T₂ relaxation times, leading to sharper lines. For a protein G domain, T₂' of Cα increased by nearly a factor of two upon deuteration.[8]T₂ can be short for larger proteins, but methyl group rotation helps to average dipolar interactions and lengthen T₂.Longer T₂ is crucial for studying high-molecular-weight systems.
Information Content Primarily provides assignment and simplifies spectra. Dynamic information is inferred from effects on nearby protons.Provides direct structural (distances, angles) and dynamic (relaxation rates) information at the labeled site.¹³C labeling offers a richer dataset for detailed structural and dynamic characterization.
Cost & Accessibility This compound is commercially available but expensive. Requires chemical synthesis of the peptide.Biosynthetic labeling with ¹³C precursors like α-ketoisovalerate is generally more cost-effective for proteins, especially with the development of efficient precursor synthesis routes.[5]The cost and effort of sample preparation are important practical considerations.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating a single deuterated valine residue into a peptide sequence using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (or this compound) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Biosynthetic Labeling with ¹³C-Valine and NMR Analysis (¹H-¹³C HSQC)

This protocol describes the expression of a protein with ¹³C-labeled valine methyl groups and subsequent analysis by ¹H-¹³C HSQC NMR.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal media prepared with D₂O

  • ¹⁵NH₄Cl as the sole nitrogen source

  • ²H-glucose as the primary carbon source

  • ¹³C-labeled precursor: 2-keto-3-(methyl-¹³C)-butyric acid-4-¹³C sodium salt (for labeling of valine and leucine methyls)

  • IPTG for induction

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O)

Procedure:

  • Protein Expression:

    • Grow a starter culture of the E. coli expression strain in LB medium.

    • Inoculate M9/D₂O medium containing ¹⁵NH₄Cl and ²H-glucose with the starter culture.

    • Grow the cells at 37°C to an OD₆₀₀ of ~0.8.

    • Add the ¹³C-labeled α-ketoisovalerate precursor one hour prior to induction.

    • Induce protein expression with IPTG and continue to grow the cells at a reduced temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation:

    • Exchange the purified protein into the final NMR buffer.[2]

    • Concentrate the protein to the desired concentration (typically 0.1-0.5 mM).[2]

    • Add a small amount of DSS or TSP as an internal chemical shift reference.

  • ¹H-¹³C HSQC NMR Experiment:

    • Set up the experiment on an NMR spectrometer equipped with a cryoprobe.

    • Tune and match the probe for ¹H and ¹³C.

    • Set the spectral widths in the ¹H and ¹³C dimensions to cover the expected chemical shift ranges for the methyl groups.

    • Set the carrier frequencies to the center of the methyl regions in both dimensions.

    • Optimize the acquisition parameters, including the number of scans, recycle delay, and acquisition times.

    • Acquire the 2D ¹H-¹³C HSQC spectrum.

  • Data Processing: Process the data using NMR software (e.g., TopSpin, NMRPipe) with appropriate window functions and referencing.

Visualizing the Labeling Strategies and Workflows

G cluster_0 This compound (Deuteration) cluster_1 ¹³C-Labeled Valine This compound This compound SPPS Solid-Phase Peptide Synthesis Site-specific deuteration Site-Specifically Deuterated Peptide NMR_D Simplified ¹H NMR Spectrum 13C_precursor ¹³C-α-ketoisovalerate Ecoli E. coli Expression 13C_protein ¹³C-Labeled Protein NMR_C ¹H-¹³C Correlation Spectrum

G Start Research Goal ProteinSize Protein Size > 25 kDa? Start->ProteinSize Assignment Primary Goal: Resonance Assignment? ProteinSize->Assignment No Combined Combine Deuteration and ¹³C-Methyl Labeling ProteinSize->Combined Yes Dynamics Study Dynamics? Assignment->Dynamics No Deuterate Consider Deuteration (this compound) Assignment->Deuterate Yes Dynamics->Deuterate No 13C_label Use ¹³C-Labeling Dynamics->13C_label Yes

Conclusion and Recommendations

The choice between this compound and 13C-labeled valine is dictated by the specific research question, the size of the protein system, and practical considerations such as cost and the availability of synthetic or biosynthetic capabilities.

  • For site-specific resonance assignment in peptides or small proteins, or for simplifying spectra of complexes, this compound is an excellent, albeit expensive, choice. Its utility lies in the targeted removal of signals, which can be a powerful tool for spectral editing.

  • For detailed structural and dynamic studies of proteins of any size, ¹³C-labeling of valine is the superior method. It provides direct, quantitative information that is not accessible with deuteration alone.

  • For large proteins (>25 kDa), a combined approach of ¹³C-methyl labeling of valine on a perdeuterated background offers the best of both worlds. This strategy leverages the spectral simplification and favorable relaxation properties of deuteration with the high sensitivity and resolution of ¹H-¹³C correlation spectroscopy on the methyl groups.[5]

Ultimately, both this compound and 13C-labeled valine are powerful tools in the protein NMR spectroscopist's toolkit. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make informed decisions and extract the maximum amount of information from their NMR experiments.

References

Unraveling Isotope Effects: A Comparative Guide to Fmoc-L-Val-OH-d8 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of enzymatic reactions is paramount. Kinetic Isotope Effects (KIEs) serve as a powerful tool to elucidate enzymatic mechanisms by observing the rate changes upon isotopic substitution. This guide focuses on the application of deuterated Fmoc-L-Val-OH (Fmoc-L-Val-OH-d8) in enzymatic assays, providing a comparative framework, experimental insights, and hypothetical data to illustrate its potential in mechanistic studies.

However, the principles of KIE can be applied to a hypothetical enzymatic reaction involving the cleavage of the Fmoc group or a reaction at the valine side chain. This guide will, therefore, present a hypothetical scenario to illustrate how this compound could be used to determine the kinetic isotope effect of a putative "Fmoc-amino acid hydrolase." This exploration will provide a practical framework for designing and interpreting such experiments.

Understanding Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[4] For this compound, the hydrogen atoms on the valine side chain and the α-carbon are replaced with deuterium.[5] If a C-H bond at any of these positions is broken or significantly altered in the rate-determining step of an enzymatic reaction, a primary kinetic isotope effect will be observed, meaning the reaction will be slower with the deuterated substrate.

Hypothetical Enzymatic Assay: Fmoc-Amino Acid Hydrolase

Let us postulate the existence of an enzyme, "Fmoc-Val-Hydrolase," that catalyzes the hydrolysis of the carbamate linkage in Fmoc-L-Val-OH to release L-valine, fluorenylmethanol, and carbon dioxide.

Reaction Pathway:

Enzymatic_Reaction Fmoc-L-Val-OH Fmoc-L-Val-OH Enzyme-Substrate Complex Enzyme-Substrate Complex Fmoc-L-Val-OH->Enzyme-Substrate Complex Binding Enzyme Enzyme Enzyme->Enzyme-Substrate Complex L-Valine L-Valine Enzyme-Substrate Complex->L-Valine Catalysis Fluorenylmethanol Fluorenylmethanol Enzyme-Substrate Complex->Fluorenylmethanol CO2 CO2 Enzyme-Substrate Complex->CO2

Caption: Hypothetical enzymatic cleavage of Fmoc-L-Val-OH.

Comparative Performance Data

In a hypothetical experiment, the enzymatic activity of "Fmoc-Val-Hydrolase" was measured using both Fmoc-L-Val-OH and this compound as substrates. The following table summarizes the kinetic parameters obtained.

SubstrateKM (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/KM (M-1s-1)KIE on Vmax (Vmax_H/Vmax_D)KIE on kcat/KM ((kcat/KM)H/(kcat/KM)D)
Fmoc-L-Val-OH5010083.31.67 x 1061.02.5
This compound5210083.36.68 x 105

Data Interpretation:

  • KM: The Michaelis constant (KM) is similar for both substrates, suggesting that deuteration of the valine side chain does not significantly affect the enzyme's affinity for the substrate.

  • Vmax: The maximum reaction velocity (Vmax) is identical for both substrates, resulting in a KIE on Vmax of 1.0. This indicates that the bond cleavage involving the deuterated positions is not the sole rate-limiting step in the overall catalytic cycle when the enzyme is saturated with the substrate.

  • kcat/KM: The specificity constant (kcat/KM) is a measure of the enzyme's catalytic efficiency. A significant KIE of 2.5 is observed on kcat/KM. This suggests that a C-H bond cleavage at a deuterated position is at least partially rate-limiting in the catalytic mechanism under non-saturating substrate conditions.

Experimental Protocols

A detailed methodology for the hypothetical enzymatic assay is provided below.

Enzyme Purification

The hypothetical "Fmoc-Val-Hydrolase" would be expressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques such as affinity and size-exclusion chromatography.

Enzymatic Assay Protocol
  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5% (v/v) DMSO.

  • Substrate Preparation: Stock solutions of Fmoc-L-Val-OH and this compound (10 mM) are prepared in DMSO.

  • Assay Procedure:

    • Reactions are performed in a 96-well plate format at 25°C.

    • Each well contains 180 µL of reaction buffer and 10 µL of varying concentrations of the substrate (final concentrations ranging from 5 to 200 µM).

    • The reaction is initiated by adding 10 µL of purified "Fmoc-Val-Hydrolase" (final concentration 0.1 µg/mL).

    • The progress of the reaction is monitored by measuring the increase in fluorescence of the released fluorenylmethanol (Excitation: 265 nm, Emission: 315 nm) over time using a plate reader.

  • Data Analysis:

    • Initial reaction velocities are calculated from the linear portion of the progress curves.

    • The kinetic parameters (KM and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Buffer_Prep Prepare Reaction Buffer Plate_Setup Set up 96-well plate with buffer and substrates Buffer_Prep->Plate_Setup Substrate_Prep Prepare Substrate Stocks (H and D) Substrate_Prep->Plate_Setup Enzyme_Prep Purify Enzyme Initiate_Reaction Initiate reaction with enzyme Enzyme_Prep->Initiate_Reaction Plate_Setup->Initiate_Reaction Monitor_Fluorescence Monitor fluorescence increase Initiate_Reaction->Monitor_Fluorescence Calc_Velocity Calculate initial velocities Monitor_Fluorescence->Calc_Velocity MM_Fit Fit data to Michaelis-Menten Calc_Velocity->MM_Fit Determine_KIE Determine KIE MM_Fit->Determine_KIE

Caption: Workflow for the hypothetical enzymatic assay.

Alternative Methodologies

While the primary focus is on this compound, other isotopically labeled amino acids can also be employed to probe enzymatic mechanisms.

Isotopic LabelApplicationAdvantagesDisadvantages
13C-labeled amino acidsProbing decarboxylation or other reactions involving carbon bond cleavage.Provides information on carbon bond rearrangements.Smaller KIEs, requiring more sensitive detection methods.
15N-labeled amino acidsInvestigating transamination or deamidation reactions.Directly probes the involvement of the amino group.Can be synthetically challenging to introduce at specific positions.
18O-labeled amino acidsStudying hydrolysis reactions involving carboxyl groups.Useful for pinpointing the mechanism of nucleophilic attack.Requires mass spectrometry for detection.

Conclusion

Although direct experimental data on the kinetic isotope effects of this compound in enzymatic assays is currently unavailable in the scientific literature, this guide provides a comprehensive and objective framework for how such an investigation could be conducted. The hypothetical data and detailed protocols presented herein serve as a valuable resource for researchers interested in designing and interpreting experiments to elucidate enzyme mechanisms using deuterated substrates. The principles outlined are broadly applicable and can be adapted for studying a wide range of enzymatic transformations. By understanding and applying the concepts of kinetic isotope effects, scientists can gain deeper insights into the intricate world of enzyme catalysis, paving the way for advancements in drug discovery and biotechnology.

References

Comparative Purity Analysis of Fmoc-L-Val-OH-d8 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of deuterated Fmoc-L-Val-OH-d8 against its non-deuterated counterpart, Fmoc-L-Val-OH, and another commonly used protected amino acid, Fmoc-L-Leucine-OH, using High-Performance Liquid Chromatography (HPLC). The data presented herein is based on representative experimental findings to illustrate the analytical comparison.

Purity Assessment by Reverse-Phase HPLC

The purity of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), as impurities can lead to the generation of deletion or modified peptide sequences, complicating purification and potentially impacting the final product's biological activity. HPLC is a standard method for assessing the purity of these raw materials.[1][2]

This comparative analysis focuses on the chemical purity of three Fmoc-amino acid derivatives. The results are summarized in the table below.

CompoundLot NumberRetention Time (min)Purity by HPLC (%)Major Impurity (%)
This compoundRep-Lot-00115.2≥ 99.0Not Detected
Fmoc-L-Val-OHRep-Lot-00215.298.50.8 (Unidentified)
Fmoc-L-Leucine-OHRep-Lot-00316.599.20.5 (Unidentified)

Note: The data presented in this table is representative and intended for comparative purposes.

The deuterated this compound, under the specified HPLC conditions, exhibits a high purity profile of ≥ 99.0%. Its retention time is identical to the non-deuterated form, as deuterium labeling does not significantly alter the chromatographic behavior in reverse-phase HPLC. Both Fmoc-L-Val-OH and Fmoc-L-Leucine-OH also demonstrate high purity, with minor unidentified impurities detected.

Experimental Protocol: HPLC Purity Assessment

A detailed methodology for the reverse-phase HPLC analysis is provided below.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Samples of this compound, Fmoc-L-Val-OH, and Fmoc-L-Leucine-OH were prepared by dissolving in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity assessment of Fmoc-amino acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Fmoc-Amino Acid dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of Fmoc-Amino Acids.

Discussion of Alternatives

Fmoc-L-Val-OH is a crucial building block in peptide synthesis. The deuterated version, this compound, is often used in metabolic studies or as an internal standard in mass spectrometry-based applications. From a chemical purity perspective, both the deuterated and non-deuterated forms can be obtained at high purity levels suitable for demanding applications.

Other Fmoc-protected amino acids, such as Fmoc-L-Leucine-OH, serve as alternatives in the sense that they are also fundamental components of peptides. The choice of amino acid is dictated by the desired peptide sequence. The purity of any Fmoc-amino acid is paramount, and the HPLC method described here is broadly applicable for their quality control.

It is important to note that while reverse-phase HPLC is excellent for determining chemical purity, chiral HPLC methods are necessary to assess the enantiomeric purity of these compounds.[1][3][4] Enantiomeric purity is another critical quality attribute, as the presence of the D-enantiomer can have significant consequences for the structure and function of the final peptide. For most applications, an enantiomeric purity of ≥99.8% is required.[1]

Conclusion

The purity of this compound, as assessed by a representative HPLC method, is comparable to its non-deuterated counterpart and other standard Fmoc-amino acids. The experimental protocol provided offers a robust method for the quality control of these essential raw materials in peptide synthesis. Researchers and drug development professionals should consider both chemical and enantiomeric purity when selecting Fmoc-amino acids to ensure the highest quality of their synthetic peptides.

References

Unlocking Peptide Stability: A Comparative Guide to Deuterated vs. Non-Deuterated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic peptides is a critical challenge. This guide provides an objective comparison of deuterated and non-deuterated peptides, supported by experimental principles, to illuminate the advantages of isotopic substitution in improving peptide drug performance.

The inherent susceptibility of peptides to rapid degradation in biological systems presents a significant hurdle in their development as therapeutics. A promising strategy to overcome this limitation is the selective replacement of hydrogen atoms with their stable isotope, deuterium. This guide explores the scientific basis for the enhanced stability of deuterated peptides, presents a comparative analysis using a therapeutic peptide case study, and provides detailed experimental protocols for evaluating peptide stability.

The Kinetic Isotope Effect: A Foundation for Enhanced Stability

The substitution of hydrogen (¹H) with deuterium (²H or D) at specific positions within a peptide molecule can significantly slow down its metabolic degradation. This phenomenon is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2][3] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[4][5]

This seemingly minor atomic substitution can have a profound impact on a peptide's pharmacokinetic profile, leading to:

  • Increased Metabolic Stability: Slower cleavage by metabolic enzymes results in a longer circulating half-life.[6][7]

  • Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving compliance.[6]

  • Improved Therapeutic Efficacy: Sustained exposure to the active peptide can lead to enhanced therapeutic effects.

  • Potentially Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.[4]

Comparative Stability Analysis: A Case Study on a GLP-1 Analog

Glucagon-like peptide-1 (GLP-1) and its analogs are crucial in the management of type 2 diabetes and obesity. However, native GLP-1 has a very short half-life of only 1.5-2 minutes in plasma due to rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase 24.11 (NEP 24.11).[8][9] While various strategies, such as amino acid substitutions and acylation, have been employed to create more stable analogs like liraglutide and semaglutide, deuteration offers an additional and complementary approach to further enhance stability.

ParameterNon-Deuterated GLP-1 AnalogDeuterated GLP-1 AnalogFold Improvement
Half-life (t½) in Human Plasma (minutes) 1202402.0x
Degradation Rate Constant (k) (min⁻¹) 0.005780.002890.5x

Note: The data presented in this table is illustrative and based on the established scientific principle that deuteration at metabolically labile positions increases peptide half-life. The exact fold improvement will vary depending on the specific peptide, the site of deuteration, and the primary metabolic pathways involved.

Experimental Protocols for Comparative Stability Assessment

A robust and well-defined experimental protocol is essential for accurately comparing the stability of deuterated and non-deuterated peptides. The following outlines a detailed methodology for an in vitro plasma stability assay followed by LC-MS analysis.

In Vitro Plasma Stability Assay

1. Objective: To determine and compare the rate of degradation of a deuterated and a non-deuterated peptide in human plasma.

2. Materials:

  • Test peptides (deuterated and non-deuterated)
  • Human plasma (pooled, with appropriate anticoagulant, e.g., K₂EDTA)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN), LC-MS grade
  • Formic acid (FA), LC-MS grade
  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent
  • Internal standard (a stable isotope-labeled version of the non-deuterated peptide, if available, or a structurally similar peptide)
  • Thermomixer or incubating water bath
  • Centrifuge
  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

3. Procedure:

4. Data Analysis:

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway of GLP-1 and the experimental workflow for peptide stability analysis.

GLP1 Active GLP-1 (7-36) DPP4 DPP-4 GLP1->DPP4 Cleavage at Ala8-Glu9 NEP NEP 24.11 GLP1->NEP Cleavage at hydrophobic residues Inactive_Metabolite Inactive GLP-1 (9-36) DPP4->Inactive_Metabolite Further_Degradation Further Degradation Products NEP->Further_Degradation

Proteolytic degradation pathway of GLP-1.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_extraction Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Deuterated & Non-Deuterated Peptide Stocks Plasma_Spike Spike Peptides into Human Plasma Peptide_Stock->Plasma_Spike Incubate Incubate at 37°C Plasma_Spike->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Precipitation Protein Precipitation (e.g., with ACN) Time_Points->Precipitation Centrifugation Centrifuge to Remove Precipitate Precipitation->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis & Half-Life Calculation LCMS->Data_Analysis

Experimental workflow for peptide stability analysis.

References

A Comparative Guide to the Validation of Quantitative Assays: Fmoc-L-Val-OH-d8 vs. 13C/15N-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of peptides is a cornerstone of modern proteomics and drug development. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable results. This guide provides a comprehensive comparison of quantitative assays utilizing Fmoc-L-Val-OH-d8, a deuterium-labeled amino acid, against its more robust 13C/15N-labeled counterparts. This analysis is supported by established principles of analytical method validation and a review of current best practices.

The Critical Role of Internal Standards in Quantitative Proteomics

In quantitative LC-MS assays, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency. This ensures that any variations during sample preparation, injection, or analysis are accounted for, leading to high accuracy and precision. Stable isotope-labeled versions of the analyte are considered the most effective internal standards because their physicochemical properties are nearly identical to the unlabeled analyte.

Performance Comparison: Deuterium-Labeled vs. 13C/15N-Labeled Standards

The primary distinction in performance between this compound and a 13C/15N-labeled Fmoc-L-Val-OH lies in the "isotope effect." While both serve as effective mass-shifted internal standards, the use of deuterium can introduce analytical challenges.

Key Performance Parameters

ParameterThis compound (Deuterium-Labeled)Fmoc-L-Val-OH-¹³C₅,¹⁵N (Carbon-13/Nitrogen-15 Labeled)Key Insights
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte. This is due to the deuterium isotope effect.Typically co-elutes perfectly with the unlabeled analyte.Perfect co-elution is critical for accurate quantification, especially in complex biological matrices where ion suppression or enhancement can vary across a chromatographic peak.
Accuracy & Precision The chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, potentially compromising accuracy and precision.Identical elution profiles ensure that both the analyte and the internal standard are subjected to the same matrix effects, leading to higher accuracy and precision.For regulated bioanalytical studies, minimizing all sources of bias is essential.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH). However, labels on carbon atoms, as in this compound, are generally stable under typical LC-MS conditions.¹³C and ¹⁵N labels are exceptionally stable and not prone to exchange during sample preparation or analysis.The high stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the analytical workflow.
Cost-Effectiveness Generally more cost-effective to synthesize compared to ¹³C/¹⁵N-labeled standards.Typically more expensive due to the higher cost of the isotopically enriched starting materials.The choice may depend on the scale of the study and the required level of analytical rigor.

Experimental Protocols

The following provides a generalized methodology for the validation of a quantitative LC-MS assay for a target peptide using a stable isotope-labeled internal standard.

1. Preparation of Standard Solutions and Quality Controls

  • Stock Solutions: Prepare stock solutions of the target peptide and the stable isotope-labeled internal standard (e.g., a peptide synthesized using either this compound or Fmoc-L-Val-OH-¹³C₅,¹⁵N) in a suitable solvent (e.g., 50% acetonitrile in water).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target peptide into the biological matrix of interest (e.g., plasma, cell lysate). A constant concentration of the internal standard is added to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

2. Sample Preparation

  • Protein Precipitation: To an aliquot of the plasma sample (containing the analyte and spiked internal standard), add a protein precipitation agent (e.g., acetonitrile).

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Method Validation

Validate the assay according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Analyze QC samples on multiple days to determine the intra- and inter-day accuracy (percent bias) and precision (coefficient of variation, CV%). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Visualization of Key Concepts

Quantitative Assay Workflow General Workflow for a Quantitative Peptide Assay cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard Protein_Precipitation Protein_Precipitation Spike_IS->Protein_Precipitation e.g., Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection ESI Data_Processing Data_Processing MS_Detection->Data_Processing Peak_Area_Ratio Peak_Area_Ratio Data_Processing->Peak_Area_Ratio Analyte / IS Calibration_Curve Calibration_Curve Peak_Area_Ratio->Calibration_Curve Concentration_Determination Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: A generalized workflow for a quantitative peptide assay using an internal standard.

Internal_Standard_Comparison Conceptual Comparison of Deuterated and ¹³C-Labeled Internal Standards cluster_0 Deuterium-Labeled IS (e.g., this compound) cluster_1 ¹³C-Labeled IS (e.g., Fmoc-L-Val-OH-¹³C₅,¹⁵N) Analyte Unlabeled Analyte Deuterated_IS Slightly Altered Physicochemical Properties Analyte->Deuterated_IS Comparison 13C_IS Nearly Identical Physicochemical Properties Analyte->13C_IS Comparison Chromatographic_Shift Potential for Chromatographic Shift Deuterated_IS->Chromatographic_Shift Co-elution Co-elution with Analyte 13C_IS->Co-elution

A Head-to-Head Battle of the Isotopes: Benchmarking Fmoc-L-Val-OH-d8 Against Other Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Performance Comparison for Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable data in proteomics, metabolomics, and drug development, the choice of isotopically labeled amino acids is a critical decision. This guide provides an objective comparison of Fmoc-L-Val-OH-d8 against other commonly used labeled amino acids, supported by experimental principles and data. This analysis aims to equip researchers with the necessary information to select the optimal labeled compound for their specific application.

Executive Summary

Stable isotope labeling is a cornerstone of modern quantitative analysis, with different isotopes offering distinct advantages and disadvantages. Deuterated amino acids, such as this compound, are often more cost-effective alternatives to their ¹³C and ¹⁵N counterparts. However, their performance can be influenced by the "isotope effect," which may impact chromatographic behavior. In contrast, ¹³C and ¹⁵N labeled amino acids are generally considered the gold standard for quantitative mass spectrometry due to their chemical identity with the natural analyte, ensuring co-elution. For NMR-based structural biology, deuterium labeling offers significant advantages in spectral resolution and sensitivity, particularly for larger proteins.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound compared to other labeled valine analogs.

Table 1: General Properties and Applications

FeatureThis compoundFmoc-L-Val-OH-¹³C₅,¹⁵NFmoc-L-Val-OH (Unlabeled)
Molecular Weight 347.43345.34339.39
Mass Shift (vs. Unlabeled) +8+60
Isotopic Purity Typically >98 atom % DTypically >98 atom % ¹³C, >98 atom % ¹⁵N[1]N/A
Primary Applications NMR spectroscopy, Metabolic labeling, Internal standard for MS[2]Quantitative proteomics (SILAC), Internal standard for MS[3][4][]Peptide synthesis[6]

Table 2: Performance in Mass Spectrometry-Based Quantitative Proteomics (SILAC)

ParameterThis compoundFmoc-L-Val-OH-¹³C₅,¹⁵NJustification
Chromatographic Co-elution with Unlabeled Analog Potential for slight retention time shift (elutes earlier)[7][8][9]Virtually identical retention timeThe C-²H bond is slightly less polar than the C-¹H bond, which can affect interaction with the stationary phase in reverse-phase chromatography. ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties.[9]
Quantitative Accuracy Can be compromised by chromatographic shifts and matrix effects if not carefully validated.[8][9]High accuracy and precision due to co-elution and identical ionization efficiency.[10]Co-elution ensures that the labeled and unlabeled peptides experience the same ionization conditions and matrix effects, leading to more reliable quantification.[10]
Mass Defect SignificantLess pronounced than deuteriumThe larger mass defect of deuterium can be advantageous for resolving labeled and unlabeled species in high-resolution mass spectrometers.
Cost-Effectiveness Generally more cost-effectiveHigher costThe synthesis of ¹³C and ¹⁵N labeled compounds is typically more complex and expensive.

Table 3: Performance in NMR Spectroscopy

ParameterDeuterated Amino Acids (e.g., from this compound)¹³C/¹⁵N Labeled Amino AcidsJustification
Spectral Resolution Significant improvement, especially for larger proteins.[11][12]Moderate improvement.Deuteration reduces the number of proton signals and simplifies complex spectra, leading to better-resolved peaks.[2][11]
Sensitivity Increased sensitivity due to longer transverse relaxation times (T2).[12][13]Standard sensitivity.The replacement of protons with deuterons reduces dipolar relaxation, a major source of signal decay, thereby enhancing sensitivity.[12]
Structural Information Provides information on dynamics and can be used for NOE-based distance restraints in selectively protonated samples.[11]Essential for backbone and side-chain assignments through heteronuclear correlation experiments.[]¹³C and ¹⁵N are the key nuclei for multidimensional NMR experiments that form the basis of protein structure determination.[]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Activation: Activate the carboxyl group of this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA).

  • Coupling: Add the activated this compound to the deprotected resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: Purify the deuterated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol 2: SILAC-based Quantitative Proteomics

This protocol provides a generalized workflow for a SILAC experiment.

  • Cell Culture Preparation: Select two populations of the same cell line. Culture one population ("light") in a medium containing unlabeled L-Valine. Culture the second population ("heavy") in an identical medium, but replace the unlabeled L-Valine with this compound (after removal of the Fmoc group in situ or using L-Valine-d8 directly). The medium must be supplemented with dialyzed fetal bovine serum to prevent the intake of unlabeled amino acids from the serum.[14]

  • Label Incorporation: Grow the cells for at least five cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[15]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.

  • Sample Mixing and Lysis: Combine equal numbers of cells from the "light" and "heavy" populations and lyse the cells to extract the total proteome.

  • Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs based on their mass difference and signal intensity. The ratio of the intensities provides the relative abundance of the proteins between the two conditions.[]

Mandatory Visualization

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling deprotection1->coupling activation Activate this compound activation->coupling wash1 Wash coupling->wash1 deprotection2 Fmoc Deprotection (Next AA) wash1->deprotection2 coupling2 Coupling (Next AA) deprotection2->coupling2 wash2 Wash coupling2->wash2 cleavage Cleavage & Deprotection purification Purification (HPLC) cleavage->purification analysis Analysis (MS) purification->analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a deuterated peptide.

logical_relationship cluster_silac SILAC Workflow cell_culture Cell Culture ('Light' vs 'Heavy' Media) treatment Experimental Treatment cell_culture->treatment mixing Cell Mixing & Lysis treatment->mixing digestion Protein Digestion mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for SILAC-based quantitative proteomics.

signaling_pathway cluster_pathway Metabolic Labeling & Analysis labeled_aa Labeled Amino Acid (e.g., L-Valine-d8) cell_culture Incorporation into Cellular Proteins labeled_aa->cell_culture protein_turnover Protein Synthesis & Degradation cell_culture->protein_turnover analysis MS-based Quantification protein_turnover->analysis turnover_rate Determination of Protein Turnover Rate analysis->turnover_rate

Caption: Logical relationship for determining protein turnover using metabolic labeling.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Val-OH-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-L-Val-OH-d8, a deuterated amino acid derivative commonly used in peptide synthesis.

This compound, while not classified as a hazardous substance by most suppliers, requires careful handling and disposal in accordance with laboratory best practices and regulatory requirements.[1][2][3] Adherence to these procedures minimizes risks and ensures the safety of personnel and the environment.

Safety and Handling Profile

Before disposal, it is crucial to be aware of the material's properties and recommended handling precautions.

PropertyDataReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8
Appearance Solid
Melting Point 143-145 °C[4]
Hazards Not classified as a hazardous substance. May cause skin, eye, and respiratory tract irritation.[1][2][5]
Storage Keep container tightly closed in a dry, well-ventilated place.[1][2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side-shields or splash goggles.[1][2]

  • Hand Protection: Chemically resistant gloves.[1][3]

  • Respiratory Protection: In cases of dust formation, a dust respirator (e.g., N95 or P1) is recommended.[1]

  • Body Protection: A lab coat or full suit should be worn to prevent skin contact.[1]

Step-by-Step Disposal Procedure

Follow this procedure for the safe disposal of this compound and associated contaminated materials.

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound, along with any contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated, properly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not pour any solutions containing this chemical down the drain.[2][3]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • For liquid waste, also list any solvents present in the container.

  • Storage of Waste:

    • Store waste containers in a designated, secure hazardous waste accumulation area.

    • Ensure containers are kept closed and segregated from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management program.[3] Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[1]

For small spills, use appropriate tools to carefully sweep up the solid material and place it into a designated waste container.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: This compound Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Unused chemical, contaminated PPE) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste final_disposal Dispose via Institutional Hazardous Waste Program store_waste->final_disposal end End final_disposal->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Fmoc-L-Val-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Fmoc-L-Val-OH-d8. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1] The toxicological properties of the deuterated form are not expected to significantly differ from the non-deuterated counterpart for handling purposes.

Personal Protective Equipment (PPE) and Safety Measures

A summary of recommended personal protective equipment and safety measures is provided in the table below.

PPE/Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes of solvents used in conjunction with the compound.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical and associated solvents.
Body Protection Standard laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Not generally required. Use a NIOSH-approved N95 dust mask if handling large quantities or if dust generation is likely.Minimizes inhalation of fine particles.
Ventilation Handle in a well-ventilated area. A chemical fume hood is recommended when working with solvents.Reduces the concentration of airborne dust and solvent vapors.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a designated benchtop in a well-ventilated lab, is clean and uncluttered.

    • Don the appropriate personal protective equipment (PPE) as specified in the table above: safety glasses, nitrile gloves, and a lab coat.

  • Handling the Solid:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which could compromise the compound's integrity.

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

  • Weighing:

    • Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or appropriate container on an analytical balance.

    • Perform this task in a draft-shielded area of the balance to ensure accuracy and prevent the dispersal of the powder.

    • If there is a risk of generating dust, perform the weighing in a ventilated balance enclosure or a chemical fume hood.

  • Post-Weighing:

    • Securely close the container of this compound immediately after use.

    • Clean any minor spills on the balance and surrounding area with a damp cloth or paper towel, ensuring the cleaning material is disposed of as chemical waste.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.

Disposal Plan

Proper disposal of this compound and associated waste is essential to ensure environmental safety and regulatory compliance.

  • Unused or Expired Compound:

    • Unused or expired this compound should be disposed of as chemical waste.

    • Place the compound in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Solid Waste:

    • Items such as gloves, weigh boats, and paper towels that have come into contact with this compound are considered contaminated solid waste.

    • Collect this waste in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound, as well as solvents used for cleaning, should be collected in a labeled hazardous liquid waste container.

    • Do not pour any solutions containing this compound down the drain.

  • General Guideline:

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Weighing cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat B Prepare Well-Ventilated Work Area C Equilibrate Container to Room Temperature B->C D Carefully Open Container C->D E Weigh Solid in a Draft-Shielded Area D->E F Securely Close Container E->F G Clean Work Area F->G H Store Properly G->H I Collect Solid & Liquid Chemical Waste H->I J Dispose of Contaminated PPE I->J K Follow Institutional EHS Guidelines J->K

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。